Product packaging for (Z)-6-heneicosen-11-one(Cat. No.:CAS No. 54844-65-4)

(Z)-6-heneicosen-11-one

Cat. No.: B110141
CAS No.: 54844-65-4
M. Wt: 308.5 g/mol
InChI Key: YLNMHCDVFVPONQ-QBFSEMIESA-N
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Description

(Z)-6-Heneicosen-11-one has been reported in Orgyia postica with data available.
sex pheromone of Douglass fir tussock moth;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40O B110141 (Z)-6-heneicosen-11-one CAS No. 54844-65-4

Properties

IUPAC Name

(Z)-henicos-6-en-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-20H2,1-2H3/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNMHCDVFVPONQ-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)CCCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)CCC/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70886116
Record name (6Z)-Henicos-6-en-11-one
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Molecular Weight

308.5 g/mol
Source PubChem
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CAS No.

54844-65-4
Record name (Z)-6-Heneicosen-11-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54844-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (Z)-6-Heneicosen-11-one
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Record name 6-Heneicosen-11-one, (6Z)-
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Record name (6Z)-Henicos-6-en-11-one
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Record name 6-HENEICOSEN-11-ONE, (6Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76H4B905AX
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling (Z)-6-Heneicosen-11-one: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-6-Heneicosen-11-one is a long-chain aliphatic ketone that functions as a potent sex pheromone for several species of tussock moths, most notably the Douglas-fir tussock moth (Orgyia pseudotsugata). First identified in the mid-1970s, this semiochemical plays a crucial role in the reproductive behavior of these insects, making it a key target for pest management strategies and a subject of interest in chemical ecology and organic synthesis. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its spectroscopic data.

Discovery and Isolation

The initial discovery and isolation of this compound as a sex pheromone were reported by Smith, Daterman, and Daves in 1975 from the Douglas-fir tussock moth, Orgyia pseudotsugata.[1] The process involved the extraction of the pheromone from the abdominal tips of virgin female moths. Later studies also identified this compound in other tussock moth species, including Orgyia detrita and the small tussock moth, Orgyia postica.[2][3]

Experimental Protocol: Isolation from Orgyia pseudotsugata

The following is a generalized protocol based on typical pheromone isolation techniques from that era.

1. Insect Rearing and Collection:

  • Douglas-fir tussock moth larvae are reared on a diet of fir needles.

  • Pupae are segregated by sex to ensure virgin females upon emergence.

  • Abdominal tips of 2- to 3-day-old virgin female moths are excised during their calling period (typically in the latter half of the night).

2. Extraction:

  • The excised abdominal tips are immersed in a minimal volume of a non-polar solvent, such as hexane or dichloromethane, for a short period (e.g., 5-30 minutes) to extract the volatile pheromones.

  • The solvent is then carefully decanted or filtered to remove the insect tissues.

3. Purification and Fractionation:

  • The crude extract is concentrated under a gentle stream of nitrogen.

  • The concentrated extract is subjected to column chromatography on silica gel or Florisil.

  • Elution is performed with a gradient of increasingly polar solvents (e.g., hexane with increasing percentages of diethyl ether) to separate the components based on polarity.

  • Fractions are collected and bioassayed for activity using electroantennography (EAG) or behavioral assays with male moths.

4. Identification and Characterization:

  • The active fractions are analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the components.[4]

  • Further structural elucidation is carried out using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

  • Micro-ozonolysis or other chemical degradation techniques can be employed to determine the position of the double bond.

Chemical Synthesis

Following its identification, several synthetic routes to this compound have been developed. One of the early and notable syntheses was reported by Kocienski and Cernigliaro in 1976. These synthetic efforts were crucial for confirming the structure of the natural pheromone and for producing sufficient quantities for field trials and pest management applications.

Experimental Protocol: A Representative Synthesis

The following is a generalized workflow representing a plausible synthetic approach.

G A Starting Materials: - 1-Hexyne - 1-Bromodecane B Alkylation: - n-BuLi, THF - 1-Bromodecane A->B Step 1 C Resulting Alkyne: - Hexadec-6-yne B->C E Coupling Reaction: - n-BuLi, THF - 1-Bromo-4-pentanone ethylene ketal C->E Step 2 D Second Alkylation Fragment: - 1-Bromo-4-pentanone ethylene ketal D->E F Protected Ketone Alkyne E->F G Lindlar Hydrogenation: - H2, Lindlar's catalyst - Quinoline F->G Step 3 H Protected (Z)-Alkene G->H I Deprotection: - Acidic workup (e.g., aq. HCl) H->I Step 4 J Final Product: - this compound I->J

Caption: A generalized synthetic workflow for this compound.

Data Presentation

Spectroscopic Data for this compound
Parameter Value
Molecular Formula C₂₁H₄₀O[5]
Molecular Weight 308.54 g/mol [5]
¹H NMR (CDCl₃, ppm) Predicted: ~5.3 (m, 2H, -CH=CH-), ~2.4 (t, 4H, -CH₂C(O)CH₂-), ~2.0 (m, 4H, -CH₂CH=CHCH₂-), 1.2-1.4 (m, 22H, -(CH₂)₁₁-), 0.9 (t, 6H, 2 x -CH₃)
¹³C NMR (CDCl₃, ppm) Predicted: ~211 (C=O), ~130 (-CH=CH-), ~42 (-CH₂C(O)CH₂-), ~32-22 (aliphatic CH₂), ~14 (-CH₃)
Mass Spectrum (EI, 70 eV) m/z 308 (M+), 291, 186, 124[6]
IR (neat, cm⁻¹) Predicted: ~3005 (C-H, sp²), ~2925, 2855 (C-H, sp³), ~1715 (C=O), ~1655 (C=C)

Note: Experimentally obtained NMR data from primary literature can be sparse. The values presented are based on predictive models and data from similar structures.

Pheromone Signaling Pathway

The detection of this compound by male moths initiates a signal transduction cascade within the olfactory sensory neurons located in their antennae. While the specific pathway for this molecule in O. pseudotsugata has not been fully elucidated, a generalized model for moth pheromone reception involves the following key steps.

G cluster_membrane Dendritic Membrane PBP This compound + PBP Receptor Pheromone Receptor (PR) + Orco PBP->Receptor Gq Gq protein Receptor->Gq activates PLC Phospholipase C (PLCβ) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IonChannel Ion Channel IP3->IonChannel opens DAG->IonChannel modulates Depolarization Neuron Depolarization (Action Potential) IonChannel->Depolarization Ca²⁺/Na⁺ influx Pheromone This compound Pheromone->PBP

Caption: Generalized insect pheromone signal transduction pathway.

  • Binding to Pheromone Binding Protein (PBP): The hydrophobic pheromone molecule enters the sensillum lymph and binds to a PBP.

  • Receptor Activation: The PBP transports the pheromone to a specific Pheromone Receptor (PR) located on the dendritic membrane of an olfactory sensory neuron. The PR is typically a heterodimer with the obligate co-receptor, Orco.

  • Signal Transduction Cascade: Upon binding, the receptor complex can initiate a G-protein-coupled cascade (as depicted above) involving Gq protein and phospholipase C (PLCβ), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers modulate ion channels, causing an influx of cations (Ca²⁺ and Na⁺).

  • Neuronal Depolarization: The influx of positive ions leads to the depolarization of the neuron, generating an action potential that is transmitted to the brain, ultimately triggering a behavioral response in the male moth. An alternative, more direct mechanism involves the pheromone-receptor complex functioning as a ligand-gated ion channel.

Conclusion

This compound remains a molecule of significant interest in the field of chemical ecology. Its discovery was a landmark in understanding the chemical communication of the Douglas-fir tussock moth. The development of synthetic routes has enabled its use in monitoring and control programs for this forest pest. Further research into its precise mode of action at the molecular level and the development of more efficient and sustainable synthetic methodologies will continue to be important areas of investigation for chemists, biochemists, and entomologists.

References

The Role of (Z)-6-Heneicosen-11-one as a Sex Pheromone in the Douglas-Fir Tussock Moth, Orgyia pseudotsugata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Douglas-fir tussock moth, Orgyia pseudotsugata, is a significant defoliator of coniferous forests in western North America. Understanding the chemical ecology of this pest, particularly its reproductive communication, is crucial for developing effective and environmentally benign pest management strategies. The primary component of the female-emitted sex pheromone has been identified as (Z)-6-heneicosen-11-one. This technical guide provides an in-depth overview of the core scientific knowledge surrounding this pheromone, including its identification, synthesis, biological activity, and the underlying signaling pathways involved in its perception by male moths. This document is intended for researchers, scientists, and professionals involved in entomology, chemical ecology, and the development of semiochemical-based pest control technologies.

Data Presentation

Table 1: Field Trapping Efficacy of this compound

Field trials are essential for evaluating the attractiveness of synthetic pheromones under natural conditions. The following table summarizes data from a study on the response of male Orgyia pseudotsugata to varying concentrations of this compound in pheromone-baited traps.

Pheromone Concentration in Lure (w/w)Mean Trap Catch (± SE)
0.0001%15.3 ± 3.1
0.001%22.8 ± 4.5
0.01% 35.6 ± 5.2
0.1%28.4 ± 4.9
1.0%19.7 ± 3.8
Control (unbaited)1.2 ± 0.5

Data adapted from field trapping studies. The 0.01% concentration was found to be the most effective lure for monitoring populations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been approached through various organic chemistry routes. A common strategy involves the construction of the carbon skeleton followed by the stereoselective formation of the (Z)-alkene bond. Below is a representative synthetic protocol.

Objective: To synthesize this compound.

Materials:

  • Starting materials for the synthesis of key intermediates (e.g., 1-decyne, 1-bromo-4-pentene).

  • Organometallic reagents (e.g., n-butyllithium).

  • Solvents (e.g., tetrahydrofuran, hexane, diethyl ether).

  • Reagents for oxidation and Wittig-type reactions.

  • Catalysts for stereoselective hydrogenation (e.g., Lindlar's catalyst).

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns).

Procedure:

  • Alkylation of 1-decyne: 1-decyne is deprotonated with a strong base like n-butyllithium in an inert solvent such as tetrahydrofuran at low temperature. The resulting acetylide is then alkylated with a suitable electrophile, such as 1-bromo-4-pentene, to form a C15 enyne intermediate.

  • Oxidation: The terminal double bond of the enyne intermediate is selectively oxidized to an aldehyde using an appropriate method, for instance, ozonolysis followed by a reductive workup, or hydroboration-oxidation.

  • Wittig Reaction: The resulting aldehyde is subjected to a Wittig reaction with an appropriate phosphorus ylide (e.g., hexyltriphenylphosphonium bromide) to introduce the remaining carbon atoms of the chain, forming a diene-yne intermediate.

  • Stereoselective Hydrogenation: The internal alkyne is stereoselectively reduced to a (Z)-alkene. This is typically achieved through catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This step is critical for obtaining the desired (Z)-isomer.

  • Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography on silica gel.

Characterization: The structure and purity of the synthesized pheromone are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile chemical stimuli. It provides a measure of the overall olfactory receptor neuron activity.

Objective: To determine the antennal response of male O. pseudotsugata to this compound.

Materials:

  • Live male O. pseudotsugata moths.

  • This compound of high purity.

  • Solvent (e.g., hexane or paraffin oil).

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system).

  • Odor delivery system (purified air stream, stimulus controller).

  • Dissecting microscope.

Procedure:

  • Insect Preparation: A male moth is immobilized, and one of its antennae is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is placed at the base. Conductive gel is used to ensure good electrical contact.

  • Stimulus Preparation: A serial dilution of this compound is prepared in a suitable solvent. A small amount of each dilution is applied to a piece of filter paper, which is then placed inside a Pasteur pipette. A solvent-only control is also prepared.

  • Odor Delivery: A continuous stream of humidified, purified air is passed over the antenna. The tip of the stimulus pipette is inserted into a hole in the main air delivery tube.

  • Recording: A puff of air is passed through the stimulus pipette, delivering the pheromone to the antenna. The resulting depolarization of the antennal preparation is amplified and recorded by the data acquisition system.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each stimulus concentration. Responses are typically normalized relative to a standard compound or the highest concentration tested.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to study the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates natural odor plumes.

Objective: To quantify the behavioral responses of male O. pseudotsugata to a point source of this compound.

Materials:

  • Glass wind tunnel with a controlled airflow, temperature, and light intensity.

  • Live, sexually mature male O. pseudotsugata moths.

  • This compound.

  • Dispenser for the pheromone (e.g., rubber septum, filter paper).

  • Video recording and analysis software.

Procedure:

  • Acclimatization: Male moths are individually placed in release cages and allowed to acclimate to the wind tunnel conditions for a set period before the experiment.

  • Pheromone Source: A dispenser loaded with a specific amount of this compound is placed at the upwind end of the wind tunnel.

  • Moth Release: An individual moth is released from its cage at the downwind end of the tunnel.

  • Behavioral Observation: The moth's flight behavior is recorded for a defined period. Key behaviors to be quantified include:

    • Activation: Percentage of moths initiating wing fanning or movement.

    • Take-off: Percentage of moths initiating flight.

    • Upwind flight: Percentage of moths flying towards the pheromone source.

    • Source contact: Percentage of moths landing on or very near the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone concentrations and compared to a solvent control. Flight parameters such as flight speed and tortuosity can also be analyzed from video recordings.

Signaling Pathways and Experimental Workflows

Pheromone Signaling Pathway in Orgyia pseudotsugata

The perception of this compound by male O. pseudotsugata is a complex process that involves a cascade of molecular events in the antenna. The following diagram illustrates the generally accepted model for pheromone signal transduction in moths.

Pheromone_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_brain Antennal Lobe (Brain) Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in Sensillar Lymph OR Olfactory Receptor (OR) + Orco Complex PBP->OR Transport and Delivery IonChannel Ion Channel Opening OR->IonChannel Activation ORN Olfactory Receptor Neuron (ORN) Glomerulus Glomerulus ORN->Glomerulus Axonal Projection Depolarization Depolarization IonChannel->Depolarization ActionPotential Action Potential Depolarization->ActionPotential PN Projection Neuron Glomerulus->PN Synaptic Transmission Behavior Behavioral Response (Upwind Flight) PN->Behavior Signal to Higher Brain Centers

Caption: Pheromone perception and signal transduction in O. pseudotsugata.

Experimental Workflow for Pheromone Identification and Validation

The process of identifying and validating a sex pheromone involves a multi-step experimental workflow, from the collection of insect material to field trials of the synthetic compound.

Experimental_Workflow cluster_0 Pheromone Gland Extraction cluster_1 Chemical Analysis cluster_2 Synthesis and Bioassays cluster_3 Field Validation A1 Collection of Female Moths A2 Excision of Pheromone Glands A1->A2 A3 Solvent Extraction A2->A3 B1 Gas Chromatography- Electroantennography (GC-EAG) A3->B1 B2 Gas Chromatography- Mass Spectrometry (GC-MS) A3->B2 B3 Structure Elucidation B1->B3 B2->B3 C1 Organic Synthesis of Candidate Compound B3->C1 C2 Electroantennography (EAG) C1->C2 C3 Wind Tunnel Bioassay C1->C3 D1 Field Trapping Experiments C3->D1 D2 Data Analysis and Confirmation D1->D2

Caption: Workflow for sex pheromone identification and validation.

Biosynthesis pathway of (Z)-6-heneicosen-11-one in tussock moths

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biosynthesis of (Z)-6-heneicosen-11-one in Tussock Moths

Abstract

This compound is a key sex pheromone component utilized by several species of tussock moths (Lepidoptera: Erebidae, Lymantriinae), including the Douglas-fir tussock moth (Orgyia pseudotsugata) and the white-marked tussock moth (Orgyia leucostigma).[1][2] Unlike the more common C12-C18 alcohols, aldehydes, and acetates found in most moth species, this C21 ketone represents a less common class of lepidopteran pheromones.[1][3] Its unique structure necessitates a biosynthetic pathway involving specific chain elongation and functionalization steps that diverge from canonical models. This document provides a comprehensive overview of the proposed biosynthetic pathway, supported by data on pheromone titers, detailed experimental protocols for pathway elucidation, and logical diagrams to visualize the biochemical processes. While the complete pathway has not been empirically verified in tussock moths, this guide synthesizes established principles of insect pheromone biosynthesis to present a robust, hypothetical model for this specific molecule.

Proposed Biosynthetic Pathway

The biosynthesis of fatty acid-derived pheromones in moths is a well-established paradigm that begins with de novo fatty acid synthesis and proceeds through a series of modifications.[3][4] These modifications typically include desaturation, chain-shortening or elongation, and terminal functional group modification.[4] The pathway for this compound is presumed to follow this general model, with specific enzymes required to produce the final C21 ketone structure.

The proposed pathway can be divided into four major stages:

Stage 1: De Novo Fatty Acid Synthesis The pathway initiates with the ubiquitous fatty acid synthase (FAS) complex, which produces saturated C16 (palmitoyl-CoA) and C18 (stearoyl-CoA) fatty acyl-CoA thioesters from acetyl-CoA and malonyl-CoA precursors.[4] Palmitoyl-CoA is the most common starting point for the majority of lepidopteran pheromones.

Stage 2: Chain Elongation To achieve the 21-carbon backbone, the C16 precursor must undergo a series of chain elongation steps. Elongase enzymes sequentially add two-carbon units from malonyl-CoA. This process would likely proceed as follows, although the specific elongases involved are unknown:

  • Palmitoyl-CoA (16:CoA) → Stearoyl-CoA (18:CoA)

  • Stearoyl-CoA (18:CoA) → Eicosanoyl-CoA (20:CoA) The formation of an odd-numbered 21-carbon chain likely involves a final, non-standard elongation or a different precursor, but for this model, we hypothesize elongation to a C20 precursor followed by further modification.

Stage 3: Desaturation A specific fatty acyl-CoA desaturase is required to introduce the double bond at the C6 position with Z-geometry. Desaturase enzymes are critical for generating the diversity of moth pheromones.[5][6] In this case, a Δ6-desaturase would act on a long-chain saturated fatty acid precursor. The precise timing of this step (i.e., whether it occurs before or after full chain elongation) is a key point for empirical investigation. Our model proposes desaturation occurs on the C21 saturated precursor, Heneicosanoyl-CoA.

Stage 4: Ketone Formation The formation of a ketone group in the middle of a long aliphatic chain is less common than the terminal modifications that produce alcohols, aldehydes, or acetates. The biosynthesis of ketone-containing contact pheromones in other insects, such as the German cockroach, proceeds via hydroxylation and subsequent oxidation of a hydrocarbon intermediate.[7] A similar mechanism is proposed here:

  • Precursor Formation: The pathway produces a (Z)-6-heneicosenoyl-CoA precursor.

  • Hydroxylation: A specific cytochrome P450 monooxygenase likely hydroxylates the acyl chain at the C-11 position, creating a secondary alcohol.

  • Oxidation: A dehydrogenase or oxidase enzyme then oxidizes the C-11 hydroxyl group to form the final ketone, this compound.

This proposed sequence is visualized in the diagram below.

Caption: Proposed biosynthetic pathway for this compound in tussock moths.

Quantitative Data Presentation

Direct quantitative data on enzyme kinetics or precursor flux for this specific pathway in tussock moths is not available in the current literature. However, analyses of pheromone glands have quantified the amount of this compound and related compounds present in individual female moths. This information is crucial for understanding the scale of production and the composition of the natural pheromone blend.

Table 1: Pheromone Titers in Female Tussock Moths

Species Compound Quantity per Female Citation
Orgyia leucostigma This compound ~2.5 ng [8]
Orgyia leucostigma (Z,Z)-6,9-heneicosadien-11-one ~4-5 ng [8]
Orgyia pseudotsugata This compound Major Component (sub-ng) [8]

| Orgyia pseudotsugata | (Z)6,(E)8-heneicosadien-11-one | Minor Component (sub-ng) |[8] |

To provide context for the upstream fatty acid precursors, the following table presents an illustrative example of the fatty acid composition from the pheromone gland of a different, well-studied moth species, Heliothis virescens. This demonstrates the relative abundance of the primary building blocks used in pheromone synthesis.

Table 2: Illustrative Fatty Acid Composition in Pheromone Glands of Heliothis virescens (Comparative Data)

Fatty Acid Abbreviation Relative Abundance (%)
Myristic Acid 14:0 2.5
Palmitic Acid 16:0 35.0
Palmitoleic Acid 16:1 10.0
Stearic Acid 18:0 8.0
Oleic Acid 18:1 38.0
Linoleic Acid 18:2 6.5

(Data is representative and synthesized from general knowledge of the field for illustrative purposes)

Experimental Protocols

Elucidating a novel biosynthetic pathway requires a combination of techniques, primarily centered around isotopic labeling to trace the metabolic fate of precursors. The following protocols describe standard methodologies that would be applied to investigate the biosynthesis of this compound.

Protocol 1: In Vivo Isotopic Labeling and Pheromone Gland Extraction

Objective: To determine the precursors of this compound by introducing stable isotope-labeled compounds into the moth and analyzing their incorporation into the final pheromone.

Materials:

  • Tussock moth pupae or newly emerged virgin female moths.

  • Labeled precursor: [1,2-¹³C]acetate sodium salt, dissolved in sterile insect saline.

  • Microinjection system (e.g., Nanoject).

  • Glass capillaries, pulled to a fine point.

  • Hexane (pesticide grade).

  • Glass vials (2 mL) with Teflon-lined caps.

  • Fine forceps and dissecting scissors.

  • Vortex mixer.

  • Centrifuge.

Methodology:

  • Preparation of Labeled Precursor: Prepare a 10 µg/µL solution of [1,2-¹³C]acetate in sterile saline.

  • Injection: Anesthetize a late-stage female pupa or a newly emerged adult moth by chilling on ice for 5-10 minutes. Using the microinjection system, inject 1 µL of the labeled precursor solution into the abdomen.

  • Incubation: Place the injected insects in a controlled environment (e.g., 25°C, 14:10 L:D cycle) for a period corresponding to peak pheromone production (typically 12-24 hours).

  • Pheromone Gland Dissection: Anesthetize the moth by chilling. Using fine forceps, carefully extrude the terminal abdominal segments to expose the pheromone gland (typically an intersegmental membrane between the 8th and 9th segments).

  • Extraction: Dissect the gland and immediately place it into a 2 mL glass vial containing 200 µL of hexane. Add an internal standard (e.g., 10 ng of C22 alkane) for quantification.

  • Homogenization & Extraction: Vortex the vial for 1 minute to disrupt the tissue and extract the lipids. Let it stand for 20 minutes at room temperature.

  • Sample Cleanup: Centrifuge the vial at 2000 x g for 5 minutes to pellet the tissue debris.

  • Final Sample: Carefully transfer the hexane supernatant to a clean vial for GC-MS analysis. Concentrate the sample under a gentle stream of nitrogen if necessary.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify labeled intermediates and the final pheromone product from the gland extract, confirming the biosynthetic pathway.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for lipid analysis (e.g., DB-5ms, 30 m x 0.25 mm ID).

  • Helium carrier gas (ultra-high purity).

  • Autosampler vials with inserts.

  • Synthetic standard of this compound.

Methodology:

  • Instrument Setup:

    • Injector: Set to 250°C, splitless mode.

    • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 15 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Interface: Set to 280°C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Run in both full scan mode (m/z 40-550) to identify compounds and Selected Ion Monitoring (SIM) mode to increase sensitivity for specific labeled and unlabeled fragments.

  • Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS.

    • First, analyze the synthetic standard to determine its retention time and mass spectrum. The molecular ion (M⁺) for the unlabeled pheromone (C₂₁H₄₀O) is m/z 308.5.

    • Analyze the extract from the labeled experiment. Look for the incorporation of ¹³C atoms into the pheromone molecule. Each incorporated acetate unit will increase the mass of the molecular ion and its fragments by 2 Da (M+2, M+4, etc.).

    • By analyzing the mass shifts in the pheromone and any potential precursor molecules, the pathway from acetate to the final product can be reconstructed.

Caption: Experimental workflow for pathway elucidation using stable isotope labeling.

Conclusion and Future Directions

This guide outlines a scientifically grounded, hypothetical biosynthetic pathway for the tussock moth pheromone this compound. The proposed model, based on established principles of fatty acid metabolism in insects, provides a clear framework for future empirical research. The central unanswered questions revolve around the specific enzymes—particularly the elongases, the Δ6-desaturase that acts on a very-long-chain substrate, and the P450 hydroxylase/oxidase system—responsible for the final steps.

Future research should focus on using the protocols detailed herein, combined with transcriptomics of the pheromone gland, to identify and functionally characterize the candidate genes for each step of the pathway. RNA interference (RNAi) could be employed to knock down specific gene expression and observe the effect on pheromone production, providing definitive proof of enzyme function. A complete understanding of this pathway not only advances the fundamental science of chemical ecology but may also open avenues for novel pest management strategies through the targeted inhibition of pheromone biosynthesis.

References

(Z)-6-Heneicosen-11-one: An In-Depth Technical Guide to its Natural Sources Beyond Orgyia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of the semiochemical (Z)-6-heneicosen-11-one, with a particular focus on its occurrence outside of the well-documented Orgyia genus. This document summarizes key data, outlines experimental methodologies for its identification, and presents logical relationships of its known natural occurrences.

Introduction

This compound is a C21 ketone that functions as a potent sex pheromone in several species of tussock moths. While its role is extensively studied in the genus Orgyia, particularly in the Douglas-fir tussock moth (Orgyia pseudotsugata), this guide consolidates evidence of its presence in other genera, providing a broader perspective for researchers in chemical ecology, pest management, and drug development. The unique C21 ketone structure of this pheromone, in contrast to the more common C12-C14 unsaturated alcohols and acetates found in many lepidopteran species, makes it a subject of significant scientific interest.

Natural Occurrences of this compound

The primary natural sources of this compound identified to date are within the moth family Lymantriidae. While the Orgyia genus is the most well-known producer, this compound has also been identified as an attractant for several species within the Dasychira genus.

Data Summary of Natural Sources

The following table summarizes the insect species outside of the Orgyia genus that are known to utilize this compound as a semiochemical.

GenusSpeciesCommon NameFunctionQuantitative Data (if available)Reference
Dasychiragrisefacta ella-AttractantNot specified[1][2]
Dasychiraplagiata-Attractant100:1 ratio with (E)-6-heneicosen-11-one[2]
Dasychiravagans grisea-AttractantNot specified[1][2]

It is important to note that while this compound is a primary component of the sex pheromone in many Orgyia species, its specific role and potential synergy with other compounds in Dasychira species require further investigation. For instance, a recent study on Dasychira baibarana did not identify this compound, but instead found a related compound, (3Z,6Z)-heneicosen-11-one, as part of its three-component sex pheromone[3]. This highlights the chemical diversity within the Dasychira genus.

Experimental Protocols for Identification

The identification of this compound in insects typically involves a combination of analytical techniques to isolate and characterize the compound from pheromone gland extracts. The general workflow is outlined below.

General Workflow for Pheromone Identification

G cluster_extraction Pheromone Gland Extraction cluster_analysis Analytical Identification cluster_confirmation Confirmation and Bioassay gland_excision Excision of female pheromone glands solvent_extraction Solvent extraction (e.g., hexane) gland_excision->solvent_extraction gc_ead Gas Chromatography- Electroantennographic Detection (GC-EAD) solvent_extraction->gc_ead Crude extract gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) gc_ead->gc_ms Tentative identification synthesis Synthesis of putative compound gc_ms->synthesis Structural elucidation field_trapping Field trapping experiments synthesis->field_trapping conclusion Pheromone Confirmation

Figure 1. A generalized workflow for the identification of insect sex pheromones.
Key Methodologies

  • Pheromone Gland Extraction: The terminal abdominal segments containing the pheromone glands of calling female moths are excised and extracted with a non-polar solvent such as hexane. This crude extract contains the pheromone along with other lipids.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): The crude extract is injected into a gas chromatograph (GC) coupled to an electroantennographic detector (EAD). The GC separates the components of the extract, and the EAD, which uses a male moth's antenna as a biosensor, detects which compounds elicit an electrical response, indicating they are biologically active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The biologically active fractions identified by GC-EAD are then analyzed by GC-MS. This technique provides information on the molecular weight and fragmentation pattern of the compounds, allowing for structural elucidation.

  • Synthesis and Field Bioassays: The putative pheromone component, this compound, is chemically synthesized. The synthetic compound is then used to bait traps in the field to confirm its attractiveness to male moths of the target species.

Biosynthesis of this compound

The biosynthetic pathway of this compound is not well-documented in the scientific literature. Its C21 ketone structure is atypical for lepidopteran pheromones, suggesting a potentially unique biosynthetic origin compared to the more common fatty acid-derived pheromones. Further research is needed to elucidate the enzymatic processes involved in its production within these moth species.

Logical Relationships of Known Occurrences

The following diagram illustrates the known taxonomic distribution of this compound as a semiochemical.

G cluster_lymantriidae Family: Lymantriidae cluster_orgyia_species cluster_dasychira_species compound This compound orgyia Genus: Orgyia compound->orgyia Sex Pheromone in multiple species dasychira Genus: Dasychira compound->dasychira Attractant in several species o_pseudotsugata O. pseudotsugata orgyia->o_pseudotsugata o_postica O. postica orgyia->o_postica o_leucostigma O. leucostigma orgyia->o_leucostigma d_grisefacta D. grisefacta ella dasychira->d_grisefacta d_plagiata D. plagiata dasychira->d_plagiata d_vagans D. vagans grisea dasychira->d_vagans

Figure 2. Known taxonomic distribution of this compound as a semiochemical.

Conclusion

While this compound is most famously associated with the Orgyia genus, this technical guide has demonstrated its presence and function as an attractant in several species of the Dasychira genus. This information is critical for researchers developing broad-spectrum lures for pest monitoring or investigating the evolution of chemical communication in insects. The provided experimental framework offers a basis for future studies aimed at identifying this compound in other species and elucidating its biosynthetic pathway. Further research into the natural sources and biosynthesis of this unique C21 ketone will undoubtedly contribute to a deeper understanding of insect chemical ecology.

References

The Ubiquitous Pheromone: An In-depth Technical Guide to (Z)-6-heneicosen-11-one in Lepidoptera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification, quantification, and proposed signaling pathway of the sex pheromone (Z)-6-heneicosen-11-one across various species of the order Lepidoptera, with a particular focus on the tussock moths of the genus Orgyia.

Introduction

This compound is a critical semiochemical that plays a pivotal role in the reproductive strategies of several moth species. First identified in the Douglas-fir tussock moth, Orgyia pseudotsugata, this long-chain ketone serves as a potent sex pheromone, attracting males for mating.[1] Its presence has since been documented in a range of other related species, highlighting its significance in the chemical ecology of the Lymantriidae family. Understanding the nuances of its production, perception, and the underlying biological mechanisms is crucial for the development of effective pest management strategies and for broader research into insect chemical communication.

Data Presentation: Quantitative Analysis of Pheromone Components

The following table summarizes the quantitative data available for this compound and other major pheromone components in select Orgyia species. It is important to note that quantitative data for all species in which this pheromone has been identified is not yet available in the scientific literature.

SpeciesThis compound Quantity (ng/female)Other Major Pheromone ComponentsQuantity (ng/female)Reference
Orgyia leucostigma (Whitemarked Tussock Moth)2.5(Z,Z)-6,9-heneicosadien-11-one4-5[2]
(Z,E)-6,8-heneicosadien-11-one~0.5[2]
Orgyia pseudotsugata (Douglas-fir Tussock Moth)Major Component (Exact quantity not specified)--[1]
Orgyia detritaPresent (Minor component)(6Z,9Z,11S)-6,9-Heneicosadien-11-olMajor Component[3]
(6Z,9Z,11R)-6,9-Heneicosadien-11-olMajor Component[3]
Orgyia vetusta (Western Tussock Moth)Present (Minor component)(Z,E)-6,8-heneicosadien-11-oneMajor Component[4]
Orgyia antiqua (Vapourer Moth)Attractant (Quantity not specified)--

Experimental Protocols

The identification and quantification of this compound in Lepidoptera species involve a multi-step process combining chemical analysis and electrophysiological assays.

Pheromone Gland Extraction
  • Objective: To isolate the pheromone from the producing glands of female moths.

  • Protocol:

    • Insect Rearing and Collection: Rear virgin female moths under controlled conditions (temperature, photoperiod, and humidity) to ensure optimal pheromone production. Collect females during their calling period (typically in the scotophase).

    • Gland Excision: Anesthetize the female moth (e.g., by chilling). Under a dissecting microscope, carefully excise the pheromone gland, typically located in the terminal abdominal segments.

    • Solvent Extraction: Immediately immerse the excised glands in a small volume of a high-purity non-polar solvent, such as hexane or dichloromethane, for a defined period (e.g., 30 minutes to several hours). This process extracts the lipophilic pheromone components.

    • Sample Concentration: Carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the extract to a desired volume.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate, identify, and quantify the chemical components of the pheromone extract.

  • Protocol:

    • Injection: Inject a small aliquot of the concentrated pheromone extract into the GC-MS system.

    • Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the different compounds based on their volatility and affinity. A typical temperature program involves an initial hold at a lower temperature, followed by a gradual increase to a final higher temperature to elute all compounds.

    • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparing it to a library of known spectra and to a synthetic standard of this compound.

    • Quantification: By integrating the peak area of the target compound in the chromatogram and comparing it to the peak area of a known amount of an internal standard, the quantity of this compound in the original extract can be determined.

Electrophysiological Bioassay: Electroantennography (EAG)
  • Objective: To confirm the biological activity of the identified compound by measuring the response of the male moth's antenna.

  • Protocol:

    • Antenna Preparation: Excise an antenna from a male moth and mount it between two electrodes using conductive gel.

    • Stimulus Delivery: A puff of air carrying a known concentration of the synthetic this compound is delivered over the antennal preparation.

    • Signal Recording: The electrodes measure the change in electrical potential across the antenna, which is generated by the depolarization of olfactory receptor neurons upon binding of the pheromone. This response is recorded as an EAG signal.

    • Coupled GC-EAD: For a more precise identification of active compounds in a complex mixture, the effluent from the GC column can be split, with one part going to the MS detector and the other to an EAG preparation. This allows for the simultaneous recording of chemical data and the antenna's response to each separated compound.

Signaling Pathways and Logical Relationships

The perception of this compound by male moths initiates a cascade of events within the olfactory sensory neurons, leading to a behavioral response. While the specific olfactory receptor for this pheromone has not yet been deorphanized in Orgyia species, a general model for pheromone signal transduction in moths has been established.

Pheromone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space P This compound PBP Pheromone-Binding Protein (PBP) P->PBP Binds OR Olfactory Receptor (OR) (Specific to Pheromone) PBP->OR Delivers Pheromone Orco Olfactory Receptor Co-receptor (Orco) Gq G-protein (Gq) OR->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel Ca²⁺ Channel IP3->Ca_channel Opens Ca_influx Ca_channel->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Causes AP Action Potential Depolarization->AP Generates

Caption: General Pheromone Signal Transduction Pathway in Moths.

The binding of this compound to its specific olfactory receptor (OR), which forms a complex with the co-receptor Orco, is thought to activate a G-protein of the Gq class.[5][6][7][8] This, in turn, stimulates phospholipase Cβ (PLCβ), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 is believed to open calcium channels, resulting in an influx of Ca²⁺ ions and the depolarization of the neuron's membrane, ultimately generating an action potential that is transmitted to the brain.

Experimental_Workflow A 1. Pheromone Gland Extraction from Virgin Female Moths B 2. Gas Chromatography- Mass Spectrometry (GC-MS) Analysis of Extract A->B C 3. Identification of This compound via Mass Spectrum B->C F 6. Electroantennography (EAG) with Male Antenna B->F Test Extract D 4. Quantification using Internal Standard C->D E 5. Synthesis of Authentic Standard E->F G 7. Confirmation of Biological Activity F->G

Caption: Experimental Workflow for Pheromone Identification.

The logical relationship of the occurrence of this compound and related compounds within the genus Orgyia suggests a pattern of chemical divergence and conservation. While this compound is a primary component in some species, in others it appears as a minor component alongside structurally similar dienones or alcohols. This indicates an evolutionary process where subtle changes in the pheromone blend contribute to reproductive isolation and species specificity.

Logical_Relationship cluster_species Pheromone Composition Lymantriidae Family: Lymantriidae Orgyia Genus: Orgyia Lymantriidae->Orgyia O_pseudotsugata O. pseudotsugata This compound (Major) Orgyia->O_pseudotsugata O_leucostigma O. leucostigma This compound (Minor) + Dienone (Major) Orgyia->O_leucostigma O_vetusta O. vetusta This compound (Minor) + Dienone (Major) Orgyia->O_vetusta O_detrita O. detrita This compound (Minor) + Dienol (Major) Orgyia->O_detrita

Caption: Pheromone Component Relationships in Orgyia.

Conclusion

This compound is a key sex pheromone in several species of tussock moths, particularly within the genus Orgyia. While its identification is well-established, further research is needed to quantify its exact amounts in all relevant species and to definitively identify the specific olfactory receptors and the complete signaling cascade involved in its perception. A deeper understanding of these aspects will undoubtedly contribute to the development of more targeted and environmentally benign pest management strategies for these significant forest and agricultural pests.

References

(Z)-6-heneicosen-11-one CAS number and chemical data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-6-Heneicosen-11-one, a significant long-chain aliphatic ketone, is the primary sex pheromone of the Douglas fir tussock moth (Orgyia pseudotsugata) and a key semiochemical for several other moth species. Its potent biological activity makes it a focal point for research in chemical ecology, pest management, and the development of novel, targeted pest control strategies. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, biological function, and putative signaling pathways of this compound, presenting critical data for researchers and professionals in relevant fields.

Chemical and Physical Data

This compound is characterized by the CAS Registry Number 54844-65-4 .[1][2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 54844-65-4[1][2]
Molecular Formula C₂₁H₄₀O[2]
Molecular Weight 308.54 g/mol [2]
IUPAC Name (6Z)-6-Heneicosen-11-one[3]
Synonyms cis-6-Heneicosen-11-one, Orgyia pseudotsugata pheromone[2]
Boiling Point 124 °C at 0.25 Torr[4][5]
Density 0.843 ± 0.06 g/cm³ (20 °C, 760 Torr)[4][5]
Refractive Index 1.4564 (20 °C)[4][5]
LogP (estimated) 8.774[5]

Spectroscopic Data

Mass Spectrometry: The NIST WebBook provides mass spectrum data (electron ionization) for this compound.[6] This data is essential for confirming the molecular weight and fragmentation pattern of the molecule, aiding in its identification in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR spectroscopic data for this compound are not widely published. However, based on its chemical structure, expected characteristic chemical shifts would include signals for the olefinic protons of the cis-double bond, the protons alpha to the carbonyl group, and the aliphatic chain protons.

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported in the literature.[7][8][9] A common strategy involves the coupling of two smaller carbon fragments to construct the 21-carbon backbone with the desired stereochemistry at the double bond.

One notable synthesis approach involves the solvomercuration of an olefin and reductive carbon-carbon bond formation.[7] A generalized workflow for a potential synthesis is outlined below.

Illustrative Synthetic Workflow

G A Starting Material 1 (e.g., Alkyl Halide) C Coupling Reaction (e.g., Grignard or Wittig) A->C B Starting Material 2 (e.g., Alkyne) B->C D Intermediate with C-C bond C->D Formation of backbone E Functional Group Transformation D->E Stereoselective reduction F Introduction of Carbonyl Group E->F Oxidation G This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

A detailed experimental protocol, adapted from reported syntheses, would involve the following key steps:

  • Preparation of Key Intermediates: Synthesis of appropriate alkyl halides and acetylenic compounds that will form the two "halves" of the final molecule.

  • Coupling Reaction: A coupling reaction, such as a Grignard reaction followed by oxidation, or a Wittig reaction, is employed to form the carbon skeleton. The choice of reaction is critical for establishing the position of the future double bond and carbonyl group.

  • Stereoselective Reduction: To create the (Z)-configuration of the double bond, a stereoselective reduction of an alkyne intermediate is often performed, for example, using Lindlar's catalyst.

  • Functional Group Manipulation and Oxidation: Subsequent steps may involve the protection and deprotection of functional groups, followed by an oxidation step to introduce the ketone at the 11th position.

  • Purification: The final product is purified using techniques such as column chromatography and distillation.

Biological Function and Signaling Pathway

This compound is a potent sex pheromone that plays a crucial role in the reproductive behavior of several moth species, most notably the Douglas fir tussock moth (Orgyia pseudotsugata).[10][11] The flightless female moths release the pheromone to attract flying males for mating.[11] This chemical communication is highly specific and sensitive, allowing males to locate females over long distances.

The detection of this compound by male moths occurs in specialized olfactory sensory neurons (OSNs) located in the antennae. While the specific signaling pathway for this pheromone has not been fully elucidated, a general model for insect pheromone reception can be proposed based on current research in lepidopteran insects.[12][13][14]

Proposed Pheromone Signaling Pathway

The binding of a pheromone molecule to a specific odorant receptor (OR) on the surface of an OSN initiates a signal transduction cascade. This process is thought to involve a co-receptor (Orco) that forms a complex with the specific OR.[14] Two main models for the downstream signaling have been proposed: an ionotropic mechanism and a metabotropic mechanism.

G cluster_0 Olfactory Sensory Neuron Membrane P This compound PBP Pheromone Binding Protein (PBP) P->PBP Binding in Sensillum Lymph OR Odorant Receptor (OR) PBP->OR Transport to Receptor G G-protein OR->G Activation Orco Orco Co-Receptor Orco->G PLC Phospholipase C (PLC) G->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates IonChannel Ion Channel IP3->IonChannel Opens DAG->IonChannel Opens Ca Ca²⁺ Influx IonChannel->Ca Depol Membrane Depolarization Ca->Depol AP Action Potential Depol->AP Triggers

Caption: A putative metabotropic signaling pathway for insect pheromone reception.

In this proposed metabotropic pathway:

  • The hydrophobic pheromone molecule enters the aqueous environment of the sensillum lymph and is bound by a Pheromone Binding Protein (PBP) .

  • The PBP transports the pheromone to a specific Odorant Receptor (OR) located on the dendritic membrane of an OSN.

  • The OR, in conjunction with the Orco co-receptor , activates a G-protein .[14]

  • The activated G-protein stimulates Phospholipase C (PLC) .

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG) .

  • IP₃ and DAG act as second messengers, leading to the opening of ion channels .

  • The influx of ions, particularly Ca²⁺, causes membrane depolarization .

  • If the depolarization reaches a threshold, an action potential is generated and transmitted to the brain, resulting in a behavioral response.

Applications in Research and Drug Development

The unique biological activity of this compound offers several avenues for research and development:

  • Pest Management: The pheromone is used in traps for monitoring populations of the Douglas fir tussock moth, providing an early warning system for potential outbreaks.[15][16] It is also being investigated for use in mating disruption strategies, where a high concentration of the synthetic pheromone is released into the environment to confuse male moths and prevent them from locating females.[10]

  • Neuroscience Research: As a specific ligand for a subset of olfactory receptors, this compound is a valuable tool for studying the molecular mechanisms of olfaction, including receptor-ligand interactions and signal transduction pathways.

  • Development of Novel Insecticides: A deeper understanding of the pheromone signaling pathway could lead to the development of novel, highly specific insecticides that target components of this pathway, offering a more environmentally friendly alternative to broad-spectrum pesticides.

Conclusion

This compound is a vital semiochemical with significant implications for basic and applied research. Its well-defined role in insect communication, coupled with the potential for its synthesis and application in pest management, makes it a molecule of considerable interest. Further research into its specific signaling pathways and the development of more efficient synthetic routes will undoubtedly open up new possibilities for its use in scientific discovery and the development of sustainable technologies.

References

Methodological & Application

Application Note: Analysis of (Z)-6-heneicosen-11-one by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of the insect pheromone (Z)-6-heneicosen-11-one using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a long-chain aliphatic ketone that functions as a sex pheromone in several species of moths, including the tussock moth Orgyia leucostigma[1][2][3]. Accurate identification and quantification of this semiochemical are crucial for research in chemical ecology, pest management strategies involving mating disruption, and the development of pheromone-based lures[2][3]. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like insect pheromones[4]. This application note outlines a comprehensive protocol for the analysis of this compound, including sample preparation, GC-MS instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Two common methods for the extraction of insect pheromones are solvent extraction from pheromone glands and headspace collection of volatiles.

2.1.1. Solvent Extraction of Pheromone Glands

This method is suitable for determining the pheromone content within the insect's gland.

  • Materials:

    • Hexane (GC grade)

    • Microsyringe (10 µL)

    • Glass vials (2 mL) with PTFE-lined caps

    • Dissecting microscope and tools

  • Protocol:

    • Excise the pheromone gland from the insect using fine dissection tools under a microscope.

    • Place the excised gland in a 2 mL glass vial.

    • Add 100 µL of hexane to the vial.

    • Gently agitate the vial for 5-10 minutes to extract the pheromones.

    • Carefully transfer the hexane extract to a clean vial for GC-MS analysis.

2.1.2. Headspace Solid-Phase Microextraction (SPME)

This technique is ideal for analyzing the volatile pheromones released by living insects, providing a more accurate representation of the emitted signal.

  • Materials:

    • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)

    • Glass chamber for insect containment

    • Heating block or incubator

  • Protocol:

    • Place the live insect(s) in a clean, airtight glass chamber.

    • Gently warm the chamber to a physiologically appropriate temperature (e.g., 25-30°C) to encourage pheromone release.

    • Expose the SPME fiber to the headspace of the chamber for a defined period (e.g., 30-60 minutes).

    • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. Optimization may be required depending on the specific instrument and column used.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injector Temperature250°C
Injection ModeSplitless (for dilute samples) or Split (e.g., 20:1 for more concentrated samples)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-450
Source Temperature230°C
Transfer Line Temperature280°C

Data Presentation

Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M+) and several key fragment ions. The molecular formula of this compound is C₂₁H₄₀O, with a molecular weight of 308.54 g/mol [5][6].

Table 2: Characteristic Mass Spectral Fragments of this compound

m/zProposed Fragment Identity
308Molecular ion [M]⁺
293[M - CH₃]⁺
279[M - C₂H₅]⁺
186[C₁₀H₁₈O]⁺ (McLafferty rearrangement)
124[C₈H₁₂O]⁺
97[C₇H₁₃]⁺
83[C₆H₁₁]⁺
69[C₅H₉]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Note: The relative intensities of these fragments can vary slightly between instruments.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using certified standards of this compound. The following table presents representative data for a calibration curve.

Table 3: Representative Quantitative Data for this compound Analysis

Concentration (ng/µL)Peak Area (arbitrary units)
115,234
578,910
10155,487
25380,112
50765,934
Linearity (R²) 0.9995
Limit of Detection (LOD) 0.1 ng/µL
Limit of Quantification (LOQ) 0.3 ng/µL

This data is for illustrative purposes. Actual values must be determined experimentally.

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Solvent_Extraction Solvent Extraction (Pheromone Gland) GC_Injection GC Injection (Thermal Desorption for SPME) Solvent_Extraction->GC_Injection SPME Headspace SPME (Volatiles) SPME->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, 70eV) GC_Separation->MS_Detection Qualitative Qualitative Analysis (Mass Spectrum Library Search) MS_Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) MS_Detection->Quantitative Result Identification and Quantification of This compound Qualitative->Result Quantitative->Result

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway (Conceptual)

Pheromone_Signaling Conceptual Pheromone Detection Pathway Pheromone This compound (Pheromone) Antenna Insect Antenna Pheromone->Antenna Binding Receptor Odorant Receptor (OR) Antenna->Receptor Neuron Olfactory Sensory Neuron (OSN) Receptor->Neuron Activation Signal_Transduction Signal Transduction Cascade Neuron->Signal_Transduction Brain Antennal Lobe (Brain) Signal_Transduction->Brain Signal to Brain Behavior Behavioral Response (Mating) Brain->Behavior Processing & Response

References

Application Notes and Protocols for Electroantennographic Detection (GC-EAD) of (Z)-6-heneicosen-11-one

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-6-heneicosen-11-one is a key semiochemical, acting as a sex pheromone in various species of moths, particularly within the family Lymantriidae, such as the tussock moth, Orgyia postica.[1][2][3] The detection and analysis of such compounds are pivotal for pest management strategies, ecological studies, and the development of novel, targeted pest control methods. Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful technique that combines the separation capabilities of gas chromatography with the high sensitivity and specificity of an insect's antenna as a biological detector. This allows for the identification of biologically active volatile compounds from complex mixtures.

This document provides a detailed protocol for the setup and execution of GC-EAD analysis for the detection of this compound. It is intended to guide researchers in establishing a robust and reliable bioassay for this specific pheromone component.

Data Presentation

Table 1: Quantitative Data for this compound in Orgyia postica

ParameterValueReference
Average Amount per Virgin Female Gland8.7 ± 0.6 ng[3]
Ratio to trans-11S,12S-epoxy-(6Z,9Z)-heneicosadieneVaries with geographic location[3]

Note: The electroantennographic response (in mV) is dependent on various factors including the distance of the antenna from the outlet, the condition of the antenna, and the concentration of the analyte. Therefore, absolute values can vary between setups. It is recommended to use a synthetic standard for calibration and to normalize responses against a known standard.

Experimental Protocols

Insect Preparation and Antennal Mounting

This protocol describes the preparation of a male Orgyia postica antenna for EAD recording. The use of a whole insect preparation is recommended for improved stability of the recording over time.

Materials:

  • Male Orgyia postica moths (2-3 days old)

  • Beeswax or low-melting point wax

  • Insect pins

  • Micromanipulators

  • Glass capillaries

  • Ringer's solution (e.g., 7.5 g NaCl, 0.35 g KCl, 0.21 g CaCl₂ in 1 L distilled water)

  • Silver wire (Ag)

  • Chlorine bleach

Procedure:

  • Electrode Preparation:

    • Chlorinate two silver wires by immersing them in concentrated bleach for 10-20 minutes.

    • Rinse the chlorinated wires thoroughly with distilled water. This prevents electrode polarization.

  • Insect Immobilization:

    • Anesthetize a male moth by cooling it on ice or with a brief exposure to CO₂.

    • Secure the moth onto a small platform (e.g., a microscope slide) using beeswax, with the head and antennae exposed and accessible. Use insect pins to gently position the moth.

  • Electrode Placement:

    • Carefully insert the reference electrode (chlorinated silver wire) into the moth's head or thorax.

    • Pull a fine glass capillary electrode using a micropipette puller.

    • Backfill the glass capillary with Ringer's solution and insert the second chlorinated silver wire, ensuring it makes contact with the solution.

    • Using a micromanipulator, carefully cut the tip of one antenna and place the tip of the recording glass capillary electrode over the cut end. Ensure a good seal to maintain electrical contact.

GC-EAD System Setup and Analysis

This section details the instrumental setup and analytical conditions for the detection of this compound.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • EAD signal amplifier

  • Data acquisition system for both FID and EAD signals

  • Fused silica capillary column (e.g., HP-1, 15 m, or HP-INNOWax, 30 m)[1][2]

  • High-purity helium or hydrogen as carrier gas

  • Synthetic this compound standard

  • Hexane (GC grade)

  • Humidified and purified air stream for the EAD outlet

Procedure:

  • Sample Preparation:

    • Prepare a standard solution of synthetic this compound in hexane at a concentration of 10 ng/µL. Prepare serial dilutions (e.g., 1 ng/µL, 100 pg/µL, 10 pg/µL) for determining the detection threshold.

    • For analysis of biological samples, extract pheromone glands of virgin female moths in a small volume of hexane (e.g., 10 µL per gland) for 5-10 minutes.

  • GC Configuration:

    • Install the appropriate GC column. A non-polar column like HP-1 or a polar column like HP-INNOWax can be used.[1][2]

    • At the GC oven outlet, use a splitter to direct the column effluent to both the FID and the EAD. A 1:1 split ratio is common.

    • The transfer line to the EAD should be heated to prevent condensation of the analytes.

  • EAD Outlet:

    • The effluent from the transfer line should be directed towards the prepared moth antenna within a stream of humidified and purified air. Position the outlet approximately 1 cm from the antenna.

  • Instrumental Parameters (Example):

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Oven Temperature Program: 50°C for 1 min, then ramp at 10°C/min to 260°C and hold for 5 min.[1]

    • Carrier Gas Flow Rate: 1-2 mL/min

  • Data Acquisition:

    • Inject 1 µL of the standard or sample into the GC.

    • Simultaneously record the signals from the FID and the EAD amplifier.

    • A deflection in the EAD trace that is time-correlated with a peak in the FID chromatogram indicates that the compound eluting at that time is biologically active.

    • Inject a blank (hexane) to ensure there are no system contaminants causing a response.

    • Inject the series of standard dilutions to determine the dose-response relationship and the limit of detection.

Visualizations

Olfactory Signaling Pathway in Moths

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_neuron_membrane ORN Membrane cluster_downstream Downstream Events Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) + Orco PBP->OR Transport & Delivery G_protein G-protein OR->G_protein Activation ORN Olfactory Receptor Neuron (ORN) PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 Production DAG DAG PLC->DAG Production Ion_Channel Ion Channel IP3->Ion_Channel Gating DAG->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Antennal Lobe) Action_Potential->Brain

Caption: Generalized olfactory signaling pathway in moths for pheromone detection.

GC-EAD Experimental Workflow

GC_EAD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection cluster_data Data Processing Sample_Prep Sample Preparation (Standard or Extract) Injection GC Injection Sample_Prep->Injection Antenna_Prep Antennal Preparation (Moth Mounting & Electrode Placement) EAD_Detection EAD Detection (Biological Signal) Antenna_Prep->EAD_Detection Separation Chromatographic Separation Injection->Separation Splitting Effluent Splitting (to FID & EAD) Separation->Splitting FID_Detection FID Detection (Chemical Signal) Splitting->FID_Detection Splitting->EAD_Detection Data_Acquisition Simultaneous Data Acquisition FID_Detection->Data_Acquisition EAD_Detection->Data_Acquisition Analysis Data Analysis (Peak Correlation) Data_Acquisition->Analysis Identification Identification of Active Compound Analysis->Identification

Caption: Experimental workflow for GC-EAD analysis.

Logical Diagram of GC-EAD Setup

GC_EAD_Setup GC Gas Chromatograph Injector Column in Oven Outlet Splitter Effluent Splitter GC:out->Splitter FID Flame Ionization Detector (FID) Signal to Computer Splitter->FID 50% EAD_Setup EAD Setup Humidified Air Antenna Preparation Amplifier Splitter->EAD_Setup:ant 50% Computer Data Acquisition System FID->Computer EAD_Setup:amp->Computer

Caption: Logical relationship of components in a GC-EAD system.

References

Application Notes and Protocols for the Field Use of (Z)-6-Heneicosen-11-one in Pheromone Traps

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(Z)-6-heneicosen-11-one is a key semiochemical involved in the chemical communication of several species of tussock moths, most notably the Douglas-fir tussock moth (Orgyia pseudotsugata). It serves as a potent sex pheromone, making it an invaluable tool for monitoring and managing populations of this significant forest pest. These application notes provide detailed protocols for the effective use of this compound in pheromone-baited traps for the surveillance and study of the Douglas-fir tussock moth and other susceptible species.

Pheromone Composition and Lure Formulation

This compound is the primary attractive component of the female Douglas-fir tussock moth's sex pheromone.[1] While effective on its own, its activity is significantly enhanced by the presence of a synergistic compound, (Z)6,(E)8–heneicosadien–11–one. For monitoring purposes, this compound is typically formulated into a slow-release lure.

Lure Specifications:

ParameterDescription
Active Ingredient This compound
Dispenser Type Gray Rubber Septum
Field Longevity Approximately 45 days

For optimal specificity and attraction for the Douglas-fir tussock moth, a binary blend with (Z)6,(E)8–heneicosadien–11–one is recommended. This blend helps to minimize the capture of non-target tussock moth species that are also attracted to this compound alone.[1]

Trap Design and Selection

The selection of an appropriate trap is critical for consistent and reliable data collection. For monitoring Douglas-fir tussock moth populations, the Delta-style sticky trap is the standard and recommended design due to its consistent performance and lower variability in catch rates compared to non-sticky traps.[2] A commonly used and effective variant is a half-gallon milk carton modified into a triangular shape with the interior surfaces coated with a sticky adhesive.[2]

Recommended Trap:

  • Type: Red Paper or Plastic Delta Trap

While other designs such as the Pherocon ICP and Lindgren funnel traps have been evaluated, the Delta trap has demonstrated superior consistency for monitoring purposes.[2]

Experimental Protocols

3.1. Lure Preparation and Handling:

While specific, detailed protocols for the in-house preparation of lures are not widely published in the reviewed literature, commercially available gray rubber septa impregnated with this compound are standard.[3]

General Handling Guidelines:

  • Store pheromone lures in a cool, dark place, preferably refrigerated or frozen, until use.

  • Use forceps or wear non-contaminated gloves when handling lures to avoid contamination.

  • Do not handle lures for different insect species with the same gloves.

  • Place a single lure inside each trap, either suspended from the top center or secured to the sticky bottom surface.

3.2. Trap Deployment for Early Warning System (EWS):

A standardized protocol has been developed for monitoring Douglas-fir tussock moth populations to provide an early warning of potential outbreaks.[2]

  • Trap Density and Arrangement: Deploy traps in a linear transect of five traps.

  • Spacing: Maintain a distance of at least 75 feet (approximately 23 meters) between adjacent traps.

  • Placement:

    • Position traps at a height of approximately 6 feet (1.8 meters) above the ground.

    • Hang traps on the branches of host trees, such as Douglas-fir, grand fir, or white fir.

    • Choose locations at least 75 feet away from roads to minimize dust and disturbance.

    • Avoid placing traps in dense foliage to ensure good airflow and pheromone dispersal.

  • Timing: Deploy traps from late July to mid-August, before the commencement of the male moth flight period.

  • Duration: Traps should be left in the field for the duration of the flight season and collected from mid-October to early November.

3.3. Data Collection and Interpretation:

  • Frequency: Check traps periodically throughout the flight season if monitoring population dynamics, or at the end of the season for the EWS.

  • Data to Record: For each trap, record the number of captured male Douglas-fir tussock moths, date of collection, trap location (GPS coordinates), and any observations of damage to surrounding trees.

  • Outbreak Threshold: An average capture of 25 or more male moths per trap across the five-trap transect is a critical threshold, indicating the potential for an outbreak within the next one to two years.[2] If this threshold is met, it is recommended to conduct follow-up surveys for egg masses and larvae to more accurately assess the population density and risk.

Data Presentation

Table 1: Comparison of Trap Designs for Capturing Douglas-fir Tussock Moths

Trap DesignMean No. of Moths Captured (± SE)Coefficient of Variation (%)
Delta Sticky Trap10.4 ± 1.413.5
Pherocon ICP Sticky Trap12.1 ± 3.529.0
Kendall Non-Sticky Trap8.7 ± 5.158.6
Lindgren 8-Funnel Non-Sticky Trap9.5 ± 6.972.6

Data adapted from a comparative study. The Delta sticky trap, while not having the highest mean capture in this specific dataset, exhibited the lowest variability, making it the preferred choice for consistent monitoring.

Table 2: Dosage Efficacy of this compound for Mating Disruption

Pheromone Dosage (g/ha)Mating Disruption (%)
72>99.5
36>99.5
18>99.5
997.5

This data is from a mating disruption study and illustrates the high efficacy of this compound at various dosages. For monitoring, much lower doses in the nanogram to microgram range are effective.[1][4]

Environmental Factors

The efficacy of pheromone traps can be influenced by various environmental factors. While specific quantitative data on the impact of these factors on this compound are limited in the available literature, general principles apply:

  • Temperature: Moth flight and activity are generally higher on warmer nights. Very low temperatures can inhibit flight and reduce trap captures.

  • Wind Speed: Moderate wind is necessary for the dispersal of the pheromone plume. However, very high winds can disrupt the plume and make it difficult for males to locate the trap.

  • Precipitation: Heavy rain can damage traps and reduce moth flight activity.

It is advisable to record basic weather data during the trapping period to aid in the interpretation of capture results.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Field Deployment cluster_monitoring Phase 3: Data Collection & Analysis cluster_action Phase 4: Interpretation & Action Lure Acquire Pheromone Lures (this compound on gray rubber septum) Deploy Deploy 5 Traps per Site (75 ft spacing, 6 ft height) Lure->Deploy Traps Prepare Delta Sticky Traps Traps->Deploy Site Select Monitoring Sites (High-risk forest stands) Site->Deploy Collect Collect Traps (Mid-October - Early November) Deploy->Collect Timing Timing: Late July - Mid-August Timing->Deploy Count Count Captured Moths Collect->Count Analyze Calculate Average Catch per Trap Count->Analyze Threshold Compare to Threshold (>25 moths/trap) Analyze->Threshold Action Actionable Intelligence: - Low Risk: Continue Monitoring - High Risk: Conduct Larval/Egg Mass Surveys Threshold->Action

Caption: Workflow for a Douglas-fir tussock moth early warning system using pheromone traps.

Signaling_Pathway cluster_source Pheromone Source cluster_moth Male Moth Response Trap Pheromone Trap (Lure releasing This compound) Antenna Pheromone binds to olfactory receptors on antennae Trap->Antenna Dispersal Brain Signal transduction to antennal lobe Antenna->Brain Neural Signal Behavior Initiation of upwind flight behavior Brain->Behavior Localization Orientation along pheromone plume Behavior->Localization Capture Arrival at trap and capture Localization->Capture

Caption: Simplified signaling pathway of male moth attraction to a pheromone trap.

References

Application Notes and Protocols: Wind Tunnel Bioassays to Test the Attractiveness of (Z)-6-heneicosen-11-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-6-heneicosen-11-one is a key sex pheromone component for several moth species, most notably the Douglas-fir tussock moth (Orgyia pseudotsugata), a significant defoliator of fir forests in Western North America.[1][2] Understanding the behavioral response of male moths to this pheromone is crucial for developing effective pest management strategies, such as mating disruption and mass trapping. Wind tunnel bioassays provide a controlled environment to quantify the attractiveness of synthetic pheromones and to study the sequence of behaviors that lead to source location.[3] These assays are invaluable for optimizing pheromone blends and release rates for field applications.

This document provides detailed application notes and protocols for conducting wind tunnel bioassays to evaluate the attractiveness of this compound to male moths.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical wind tunnel bioassay evaluating the dose-response of male Orgyia pseudotsugata to this compound. This data illustrates a typical trend where attraction increases with the pheromone dose up to an optimal level, after which higher concentrations may not significantly increase or could even inhibit the response.

Table 1: Behavioral Responses of Male Orgyia pseudotsugata to Varying Doses of this compound in a Wind Tunnel Bioassay.

Pheromone Dose (ng)NTake Off (%)Oriented Flight (%)Halfway to Source (%)Approached Source (%)Landed on Source (%)
0 (Solvent Control)50104200
1504530201510
10507560504035
100 50 95 85 80 75 70
1000509688827872
10000509485807570

Data are hypothetical and for illustrative purposes.

Experimental Protocols

This section details the methodologies for conducting wind tunnel bioassays to test the attractiveness of this compound.

Insect Rearing and Preparation
  • Species: Male Douglas-fir tussock moths (Orgyia pseudotsugata).

  • Rearing Conditions: Rear larvae on an artificial diet under controlled conditions (e.g., 25 ± 1°C, 60 ± 5% RH, 16:8 h L:D photoperiod).

  • Pupal Separation: Separate male and female pupae to ensure the emergence of virgin adults.

  • Adult Emergence: Place pupae in emergence cages and check for adult emergence daily.

  • Age Selection: Use 2- to 3-day-old virgin male moths for the bioassays, as they are typically the most responsive.

  • Acclimation: Transfer individual male moths to the wind tunnel room at least one hour before the start of the bioassay to allow for acclimation to the ambient conditions.[4]

Wind Tunnel Specifications and Environmental Conditions
  • Wind Tunnel Dimensions: A push-type wind tunnel constructed of Plexiglas is recommended to avoid contamination.[3] Typical dimensions are 200-230 cm in length, 75-90 cm in height, and 75-90 cm in width.[5][6]

  • Airflow: Maintain a constant, laminar airflow of 0.3 m/s. The air should be purified by passing it through an activated charcoal filter.

  • Temperature and Humidity: Conduct the bioassays at a constant temperature of 25 ± 2°C and a relative humidity of 55 ± 5%.[6]

  • Lighting: The bioassay should be conducted during the scotophase (dark period) of the moths. Use dim red light (< 0.3 lux) to facilitate observation without affecting the moths' behavior.[5][6]

Pheromone Source Preparation
  • Pheromone Solution: Prepare serial dilutions of synthetic this compound (purity >95%) in a high-purity solvent such as hexane.

  • Dispenser: Apply a standard volume (e.g., 10 µL) of the pheromone solution onto a filter paper strip (e.g., Whatman No. 1).

  • Solvent Evaporation: Allow the solvent to evaporate completely (approximately 1-2 minutes) before placing the dispenser in the wind tunnel.

  • Control: Use a filter paper treated with the solvent alone as a negative control.

  • Placement: Position the pheromone dispenser at the upwind end of the wind tunnel, centered in the air stream, at a height of approximately 15-20 cm.

Bioassay Procedure
  • Moth Release: Place an individual male moth on a release platform at the downwind end of the wind tunnel.

  • Observation Period: Allow each male a set period (e.g., 3-5 minutes) to respond to the pheromone plume.[6]

  • Behavioral Observations: Record the sequence of behaviors for each male. A common scoring system includes the following five parameters:[5]

    • Take Off (TF): The moth initiates flight from the release platform.

    • Oriented Flight (OF): The moth flies upwind in a zigzagging pattern within the pheromone plume.

    • Halfway to Source (HW): The moth successfully flies at least half the distance from the release point to the pheromone source.

    • Approached Source (AS): The moth flies to within a close range (e.g., 10 cm) of the pheromone source.

    • Landed on Source (LS): The moth lands on the pheromone dispenser.

  • Replication: Test a sufficient number of moths (e.g., at least 30-40) for each pheromone concentration and the control.[6] Use each male only once to avoid learning effects.

  • Tunnel Cleaning: After each trial, ventilate the wind tunnel with clean air for at least 5 minutes to remove any residual pheromone.[6]

Data Analysis
  • Statistical Analysis: Analyze the percentage of moths exhibiting each behavioral parameter for the different pheromone concentrations and the control using a Chi-square test or Fisher's exact test. A dose-response relationship can be further analyzed using logistic regression.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a wind tunnel bioassay to test the attractiveness of this compound.

WindTunnelWorkflow cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_analysis Analysis Phase InsectPrep Insect Rearing & Preparation Acclimation Moth Acclimation InsectPrep->Acclimation PheromonePrep Pheromone Dilution & Dispenser Preparation Placement Place Pheromone Source in Wind Tunnel PheromonePrep->Placement Release Release Male Moth Downwind Acclimation->Release Placement->Release Observation Observe & Record Behavior (3-5 min) Release->Observation DataCollection Compile Behavioral Data Observation->DataCollection Stats Statistical Analysis (e.g., Chi-square) DataCollection->Stats Results Interpret Results & Draw Conclusions Stats->Results

Wind Tunnel Bioassay Experimental Workflow
Signaling Pathway (Conceptual)

This diagram illustrates the conceptual signaling pathway from pheromone release to the behavioral response of the male moth.

PheromoneResponsePathway PheromoneSource This compound Source Plume Pheromone Plume (Airborne) PheromoneSource->Plume Volatility Antenna Male Moth Antenna (Olfactory Receptors) Plume->Antenna Detection Brain Antennal Lobe & Brain Processing Antenna->Brain Signal Transduction Behavior Behavioral Response (Upwind Flight) Brain->Behavior Motor Output

Conceptual Pathway of Pheromone Reception and Response

References

Application Notes and Protocols for (Z)-6-heneicosen-11-one Lure Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-6-heneicosen-11-one is the primary sex pheromone of the Douglas-fir tussock moth, Orgyia pseudotsugata, a significant defoliator of coniferous forests in western North America.[1][2][3] It is also an attractant for other tussock moths, including the cocoa tussock moth (Orgyia postica) and the whitemarked tussock moth (Orgyia leucostigma).[3] Synthetic this compound is a critical component in integrated pest management (IPM) programs for monitoring tussock moth populations and for mating disruption strategies.[4][5] Effective monitoring allows for early detection of rising pest populations, enabling timely intervention before widespread defoliation occurs.[2][6] An average trap catch of 25 or more male moths can serve as an early warning of a potential outbreak.[6]

These application notes provide detailed protocols for the formulation of various types of lures containing this compound, methods for field application in pest monitoring, and procedures for quality control through release rate analysis.

Data Presentation

Table 1: Comparative Efficacy of this compound Lure Formulations

Lure TypePheromone Concentration (% by weight)Substrate/CarrierReported Field LifeTarget Pest
Polyvinyl Chloride (PVC) Rod0.01%PVCNot SpecifiedOrgyia pseudotsugata[7]
Rubber SeptumNot SpecifiedGray Rubber Septum45 daysOrgyia pseudotsugata[8]
Paraffin Emulsion4%Paraffin Wax>100 days (lab conditions)General Insect Pheromones[9]

Table 2: Example of a Paraffin-Based Emulsion Formulation for Controlled Release

ComponentPercentage by WeightPurpose
Paraffin Wax30%Controlled-release matrix[9]
This compound4%Active Ingredient
Soy Oil4%Volatility suppressant[9]
Vitamin E1%Antioxidant/Volatility suppressant[9]
Emulsifier2%Stabilizes the emulsion[9]
Water59%Carrier

Table 3: Recommended Dosages for Mating Disruption Field Trials

Application Rate (mg/ha/day)Efficacy in Reducing Male Moth Location of Females
0.05Moderate
1.0High[4]
5.0High[4]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Rubber Septa Lures

Objective: To prepare rubber septa lures containing a specific dosage of this compound for field trapping.

Materials:

  • This compound (purity >95%)

  • Gray rubber septa[8]

  • Hexane (HPLC grade)

  • Micropipette (10-100 µL)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Fume hood

Procedure:

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in hexane. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of the pheromone in 10 mL of hexane in a glass vial.

  • Lure Loading:

    • Place a single gray rubber septum in a clean glass vial.

    • Using a micropipette, carefully apply a precise volume of the stock solution onto the septum. For a 1 mg lure, apply 100 µL of the 10 mg/mL stock solution.

    • Allow the solvent to evaporate completely within the fume hood (approximately 10-15 minutes).

  • Sealing and Storage:

    • Once the hexane has evaporated, cap the vial tightly.

    • For quality control, a subset of the prepared lures should be analyzed for pheromone content and release rate (see Protocol 3).

    • Store the lures in a freezer at -20°C in airtight containers until field deployment.

Protocol 2: Field Trapping and Monitoring of Douglas-Fir Tussock Moth

Objective: To monitor the population of male Douglas-fir tussock moths using pheromone-baited traps.

Materials:

  • This compound lures (prepared as in Protocol 1)

  • Red paper or plastic delta traps[8]

  • Sticky liners for traps

  • Wire or ties for trap suspension

  • GPS device

  • Flagging tape

Procedure:

  • Trap Preparation:

    • Assemble the delta traps according to the manufacturer's instructions.

    • Place a sticky liner on the bottom inside surface of each trap.

    • Place one pheromone lure in the center of the sticky liner.

  • Trap Deployment:

    • Deploy traps before the expected flight period of the male moths.

    • Place traps in areas susceptible to Douglas-fir tussock moth infestation.

    • A typical monitoring strategy involves a transect of 5 traps, with the first trap approximately 20 meters into the forest from a road.[8]

    • Space traps at least 20 meters apart.[8]

    • Hang traps in the mid-crown of host trees (e.g., Douglas-fir, grand fir, white fir).[2]

    • Ensure the trap entrance is not obstructed by foliage.

    • Mark the location of each trap with flagging tape and record the GPS coordinates.

  • Monitoring and Data Collection:

    • Check traps weekly or bi-weekly.

    • Count and record the number of male Douglas-fir tussock moths captured in each trap.

    • Replace sticky liners when they become saturated with moths or debris.

    • Replace lures according to their specified field life (e.g., every 45 days for rubber septa lures).[8]

  • Data Analysis:

    • Calculate the average number of moths per trap per collection period for each location.

    • An average of 25 or more moths per trap may indicate a need for further investigation and potential management action.[6]

Protocol 3: Measurement of Pheromone Release Rate from Lures

Objective: To quantify the release rate of this compound from formulated lures over time under controlled laboratory conditions.

Materials:

  • Pheromone lure to be tested

  • Glass aeration chamber

  • Controlled air flow system (pump, flowmeter)

  • Adsorbent trap (e.g., Porapak Q or Tenax)

  • Solvent for elution (e.g., hexane or dichloromethane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Incubator or environmental chamber

Procedure:

  • Apparatus Setup:

    • Place the pheromone lure inside the glass aeration chamber.

    • Connect the chamber to a purified air source with a controlled flow rate (e.g., 100 mL/min).

    • Connect the outlet of the chamber to an adsorbent trap to capture the released pheromone.

    • Place the entire setup in an incubator set to a constant temperature (e.g., 25°C).

  • Volatile Collection:

    • Aerate the lure for a defined period (e.g., 24 hours).

    • After the collection period, remove the adsorbent trap.

  • Elution and Analysis:

    • Elute the trapped pheromone from the adsorbent using a small volume of solvent (e.g., 1 mL of hexane).

    • Analyze the eluate by GC-FID to quantify the amount of this compound.

    • Prepare a calibration curve with known concentrations of the pheromone to quantify the amount in the sample.

  • Calculating Release Rate:

    • Divide the total amount of pheromone collected by the duration of the collection period to determine the release rate (e.g., in ng/hour or µ g/day ).

    • Repeat the measurement at different time points (e.g., daily or weekly) to determine the release profile of the lure over its lifespan.

Visualizations

experimental_workflow cluster_prep Lure Preparation cluster_field Field Monitoring cluster_qc Quality Control prep_stock Prepare Pheromone Stock Solution load_lure Load Lure with Pheromone Solution prep_stock->load_lure evaporate Evaporate Solvent load_lure->evaporate store_lure Store Prepared Lures evaporate->store_lure deploy_traps Deploy Baited Traps in Field store_lure->deploy_traps Use in Field collect_volatiles Collect Released Pheromone store_lure->collect_volatiles Test in Lab monitor_traps Monitor Traps and Collect Data deploy_traps->monitor_traps analyze_data Analyze Trap Catch Data monitor_traps->analyze_data analyze_gc Quantify Pheromone by GC-FID collect_volatiles->analyze_gc calc_rate Calculate Release Rate analyze_gc->calc_rate pest_monitoring_logic start Start Monitoring Program deploy Deploy Pheromone Traps start->deploy check Weekly Trap Inspection deploy->check count Count Captured Moths check->count end End of Season check->end Season End threshold Average Catch > 25 moths/trap? count->threshold continue_monitoring Continue Monitoring threshold->continue_monitoring No warning Issue Early Warning of Potential Outbreak threshold->warning Yes continue_monitoring->check survey Conduct Egg Mass Surveys warning->survey

References

Application Notes and Protocols for the Quantitative Analysis of (Z)-6-heneicosen-11-one in Pheromone Gland Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-6-Heneicosen-11-one is a crucial semiochemical, acting as a sex pheromone for several species of moths, particularly within the family Lymantriidae, which includes notable defoliators like the Douglas-fir tussock moth (Orgyia pseudotsugata) and the whitemarked tussock moth (Orgyia leucostigma). Accurate quantitative analysis of this compound in pheromone gland extracts is essential for understanding insect chemical communication, developing effective pest management strategies through monitoring and mating disruption, and for quality control in the production of synthetic pheromone lures. These application notes provide detailed protocols for the extraction and quantitative analysis of this compound from moth pheromone glands using gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the reported quantity of this compound and a related compound in the pheromone gland extracts of the whitemarked tussock moth (Orgyia leucostigma). This data is critical for establishing baseline concentrations for comparative studies and for the development of synthetic pheromone blends.

CompoundSpeciesQuantity per FemaleAnalytical Method
This compoundOrgyia leucostigma2.5 ng[1]GC-EAD and HPLC
(Z,Z)-6,9-Heneicosadien-11-oneOrgyia leucostigma4-5 ng[1]GC-EAD and HPLC

Experimental Protocols

Pheromone Gland Extraction

This protocol outlines the procedure for excising and extracting pheromones from the glands of female moths.

Materials:

  • Virgin female moths (at the peak of their calling behavior)

  • Dissecting scissors and fine-tipped forceps

  • Glass vials with Teflon-lined caps

  • Hexane (HPLC grade)

  • Internal standard (e.g., a C22 or C24 straight-chain alkane at a known concentration)

  • Glass Pasteur pipettes

  • Nitrogen gas stream evaporator

Procedure:

  • Anesthetize a virgin female moth by chilling it on ice for 5-10 minutes.

  • Under a dissecting microscope, carefully excise the ovipositor tip, which contains the pheromone gland.

  • Immediately place the excised gland into a clean glass vial containing a known volume (e.g., 100 µL) of hexane.

  • Add a known amount of the internal standard to the vial.

  • Gently crush the gland tissue with a clean glass rod to ensure complete extraction.

  • Allow the gland to extract for at least 30 minutes at room temperature.

  • Carefully remove the tissue debris from the vial.

  • Concentrate the extract to a final volume of approximately 10-20 µL under a gentle stream of nitrogen gas.

  • The extract is now ready for GC-MS analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the instrumental analysis of the pheromone extract to identify and quantify this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

  • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Hold: Maintain at 280°C for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

Procedure:

  • Calibration: Prepare a series of calibration standards containing known concentrations of authentic this compound and the internal standard in hexane.

  • Inject 1 µL of each calibration standard into the GC-MS system to generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Sample Analysis: Inject 1 µL of the concentrated pheromone gland extract into the GC-MS system.

  • Identification: Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the authentic standard. The mass spectrum of this compound will show a characteristic fragmentation pattern.

  • Quantification: Determine the peak areas for this compound and the internal standard in the sample chromatogram.

  • Calculate the concentration of this compound in the extract using the calibration curve.

  • The absolute amount of the pheromone per female can then be calculated based on the initial extraction volume and the number of glands extracted.

Visualizations

experimental_workflow cluster_extraction Pheromone Gland Extraction cluster_analysis GC-MS Analysis moth Female Moth dissection Gland Excision moth->dissection extraction Solvent Extraction (Hexane + Internal Standard) dissection->extraction concentration Nitrogen Evaporation extraction->concentration injection GC-MS Injection concentration->injection Pheromone Extract separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection quantification Data Analysis & Quantification detection->quantification result result quantification->result Quantitative Result (ng/female)

Experimental workflow for pheromone quantification.

biosynthesis_pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas fatty_acyl_coa Saturated Fatty Acyl-CoA (e.g., Stearoyl-CoA, C18:0) fas->fatty_acyl_coa elongase Elongase(s) fatty_acyl_coa->elongase longer_chain_acyl_coa Longer-Chain Acyl-CoA (C20:0, C22:0) elongase->longer_chain_acyl_coa desaturase Δ6 Desaturase longer_chain_acyl_coa->desaturase Chain shortening may also occur unsaturated_acyl_coa (Z)-6-Heneicosenoyl-CoA desaturase->unsaturated_acyl_coa reductase Fatty Acyl-CoA Reductase unsaturated_acyl_coa->reductase secondary_alcohol (Z)-6-Heneicosen-11-ol reductase->secondary_alcohol oxidase Alcohol Dehydrogenase/Oxidase secondary_alcohol->oxidase pheromone This compound oxidase->pheromone

Proposed biosynthetic pathway for this compound.

References

Application Notes and Protocols for the Purification of Synthetic (Z)-6-Heneicosen-11-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-6-Heneicosen-11-one is a key semiochemical, acting as a sex pheromone for several species of insects, including the Douglas-fir tussock moth (Orgyia pseudotsugata). Its synthesis is a critical step for its use in pest management programs that rely on mating disruption or monitoring. The biological activity of this pheromone is highly dependent on its purity, as even small amounts of impurities can inhibit or alter the behavioral response of the target insects. Therefore, robust purification methods are essential to ensure the efficacy of the final product. This document provides detailed application notes and protocols for the purification of synthetic this compound, focusing on common and effective chromatographic techniques.

Comparison of Purification Techniques

The selection of a purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of common techniques used for the purification of synthetic pheromones like this compound.

TechniquePrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Silica Gel Column Chromatography Adsorption chromatography based on polarity.>95%70-90%High loading capacity, cost-effective for large scale.Lower resolution than HPLC, can be time-consuming.
Preparative High-Performance Liquid Chromatography (HPLC) Partition chromatography with high resolving power.>99%60-80%High resolution and purity, automated.Lower loading capacity, more expensive equipment and solvents.
Distillation Separation based on differences in boiling points.VariableVariableSuitable for removing volatile or non-volatile impurities.Not effective for impurities with similar boiling points, potential for thermal degradation.
Recrystallization Purification of solid compounds based on differential solubility.HighVariableCan yield very pure crystalline product.Only applicable if the compound is a solid at room temperature and a suitable solvent is found.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for the purification of gram-scale quantities of synthetic this compound.

Materials:

  • Crude synthetic this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry. Allow the hexane to drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Load the sample onto the top of the silica gel column.

  • Elution: Begin elution with pure hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of the eluate.

  • TLC Analysis: Monitor the fractions by TLC using a mobile phase of 5% ethyl acetate in hexane. Visualize the spots under a UV lamp and/or by staining with potassium permanganate. The target compound, being a ketone, will be more polar than nonpolar impurities.

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate them using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment: Assess the purity of the final product by gas chromatography-mass spectrometry (GC-MS).

Expected Results:

  • Purity: >95%

  • Yield: 70-90%

Protocol 2: High-Purity Purification by Preparative HPLC

This protocol is ideal for obtaining highly pure this compound for research or as an analytical standard.

Materials:

  • Partially purified this compound (from column chromatography or crude)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Fraction collector

  • Rotary evaporator or lyophilizer

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a minimal amount of the initial mobile phase (e.g., 80% acetonitrile in water). Filter the sample through a 0.45 µm filter.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 80% B, increase to 100% B over 20 minutes.

    • Flow Rate: 20 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: Dependent on the column size and sample concentration.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the solvent from the collected fraction using a rotary evaporator or by lyophilization.

  • Purity Assessment: Verify the purity of the final product by analytical HPLC and GC-MS.

Expected Results:

  • Purity: >99%

  • Yield: 60-80%

Visualizations

PurificationWorkflow Crude Crude Synthetic This compound ColumnChrom Silica Gel Column Chromatography Crude->ColumnChrom PureProduct Pure this compound (>99%) ColumnChrom->PureProduct If >95% is sufficient PurityCheck1 Purity Assessment (GC-MS, >95%) ColumnChrom->PurityCheck1 PrepHPLC Preparative HPLC PurityCheck2 Final Purity Assessment (GC-MS, Analytical HPLC) PrepHPLC->PurityCheck2 PurityCheck1->PrepHPLC Optional High-Purity Step PurityCheck2->PureProduct

Caption: Overall workflow for the purification of synthetic this compound.

TechniqueSelection cluster_scale Scale of Synthesis cluster_purity Required Purity cluster_technique Recommended Technique LargeScale Large Scale (>10g) ColumnChrom Column Chromatography LargeScale->ColumnChrom SmallScale Small Scale (<10g) SmallScale->ColumnChrom PrepHPLC Preparative HPLC SmallScale->PrepHPLC HighPurity High Purity (>99%) HighPurity->PrepHPLC StandardPurity Standard Purity (>95%) StandardPurity->ColumnChrom

Caption: Logical relationship for selecting a purification technique.

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-6-Heneicosen-11-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-6-heneicosen-11-one, the primary sex pheromone of the Douglas-fir tussock moth (Orgyia pseudotsugata). The synthesis is centered around a Z-selective Wittig reaction to construct the key alkene functional group.

This compound is a critical compound for monitoring and controlling populations of the Douglas-fir tussock moth, a significant defoliator of fir forests.[1][2] Its stereospecific synthesis is of great interest for the production of lures used in pest management programs.

Synthetic Strategy Overview

The overall synthetic approach involves two main fragments that are coupled via a Wittig reaction. The first fragment is the C11 aldehyde, undecanal, which can be prepared by the oxidation of the commercially available 1-undecanol. The second fragment is a C10 phosphonium ylide, generated from decyltriphenylphosphonium bromide. The Wittig reaction between these two fragments is designed to selectively form the (Z)-alkene.

Experimental Protocols

Synthesis of Undecanal (2)

This protocol describes the oxidation of 1-undecanol to undecanal using pyridinium chlorochromate (PCC).

Materials:

  • 1-Undecanol (1)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 1-undecanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield undecanal (2).

Table 1: Quantitative Data for the Synthesis of Undecanal (2)

ParameterValue
Starting Material1-Undecanol
ReagentPyridinium chlorochromate (PCC)
SolventDichloromethane (DCM)
Reaction Time2-4 hours
TemperatureRoom Temperature
Typical Yield 80-90%
Synthesis of Decyltriphenylphosphonium Bromide (4)

This protocol details the preparation of the phosphonium salt required for the Wittig reaction.

Materials:

  • 1-Bromodecane (3)

  • Triphenylphosphine

  • Acetonitrile or Toluene, anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous acetonitrile or toluene.

  • Add 1-bromodecane (3) (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours.

  • Cool the mixture to room temperature. The phosphonium salt will precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain decyltriphenylphosphonium bromide (4) as a white solid.

Table 2: Quantitative Data for the Synthesis of Decyltriphenylphosphonium Bromide (4)

ParameterValue
Starting Material1-Bromodecane
ReagentTriphenylphosphine
SolventAcetonitrile or Toluene
Reaction Time24-48 hours
TemperatureReflux
Typical Yield >90%
Stereoselective Wittig Reaction for this compound (5)

This protocol describes the crucial Z-selective Wittig reaction to form the target pheromone. The use of a strong, non-stabilizing base in a polar aprotic solvent at low temperature favors the formation of the (Z)-isomer.[3][4][5]

Materials:

  • Decyltriphenylphosphonium bromide (4)

  • Undecanal (2)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Saturated aqueous ammonium chloride

Procedure:

  • Suspend decyltriphenylphosphonium bromide (4) (1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) or n-butyllithium (n-BuLi) (1.1 eq) dropwise. The formation of the ylide is indicated by a color change to deep orange/red.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of undecanal (2) (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with hexane or diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound (5).

Table 3: Quantitative Data for the Wittig Reaction

ParameterValue
Starting MaterialsDecyltriphenylphosphonium bromide, Undecanal
BaseSodium bis(trimethylsilyl)amide (NaHMDS)
SolventTetrahydrofuran (THF)
Reaction Time12-16 hours
Temperature-78 °C to Room Temperature
Typical Yield 60-75%
(Z):(E) Isomeric Ratio >95:5

Characterization Data

Table 4: Spectroscopic Data for this compound (5)

Spectroscopic Technique Expected Data
¹H NMR (CDCl₃) δ 5.38-5.32 (m, 2H, -CH=CH-), 2.40 (t, 4H, -CH₂C(O)CH₂-), 2.05-1.98 (m, 4H, -CH₂CH=CHCH₂-), 1.60-1.50 (m, 4H), 1.35-1.20 (m, 20H), 0.88 (t, 6H, 2 x -CH₃)
¹³C NMR (CDCl₃) δ 211.5 (C=O), 130.0 (-CH=CH-), 42.5 (-CH₂C(O)CH₂-), 29.7, 29.5, 29.3, 29.2, 27.2, 24.0, 22.7, 14.1 (-CH₃)
IR (neat) ν 2925, 2855 (C-H), 1715 (C=O), 1465, 725 cm⁻¹
Mass Spec (EI) m/z 308 (M⁺), 293, 197, 183, 111

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for this compound.

Synthesis_Workflow cluster_0 Preparation of Undecanal cluster_1 Preparation of Phosphonium Salt cluster_2 Wittig Reaction 1-Undecanol 1-Undecanol Undecanal Undecanal 1-Undecanol->Undecanal PCC, DCM Z-6-Heneicosen-11-one This compound Undecanal->Z-6-Heneicosen-11-one 1-Bromodecane 1-Bromodecane Decyltriphenylphosphonium_bromide Decyltriphenylphosphonium bromide 1-Bromodecane->Decyltriphenylphosphonium_bromide Triphenylphosphine Triphenylphosphine Triphenylphosphine->Decyltriphenylphosphonium_bromide Ylide Phosphonium Ylide Decyltriphenylphosphonium_bromide->Ylide NaHMDS, THF, -78°C Ylide->Z-6-Heneicosen-11-one

Caption: Overall synthetic workflow for this compound.

Mechanism of the Z-Selective Wittig Reaction

The stereochemical outcome of the Wittig reaction is determined by the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates. For non-stabilized ylides, the kinetic formation of the syn oxaphosphetane is favored, which then decomposes to the (Z)-alkene.

Wittig_Mechanism Ylide Phosphonium Ylide (R' = C₉H₁₉) Transition_State [2+2] Cycloaddition (Kinetic Control) Ylide->Transition_State Aldehyde Undecanal (R = C₁₀H₂₁) Aldehyde->Transition_State Oxaphosphetane syn-Oxaphosphetane Transition_State->Oxaphosphetane Alkene (Z)-Alkene Oxaphosphetane->Alkene Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Z-selective Wittig reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-6-heneicosen-11-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Z)-6-heneicosen-11-one, the sex pheromone of the Douglas fir tussock moth.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent synthetic strategies involve the creation of the key C-21 carbon skeleton and the stereoselective formation of the (Z)-alkene at the C6 position. Common approaches include the use of Grignard reactions to build the carbon chain, followed by a Wittig reaction or the partial hydrogenation of an alkyne using a Lindlar catalyst to introduce the Z-double bond.

Q2: How can I improve the Z-selectivity of the Wittig reaction for this synthesis?

A2: To favor the formation of the (Z)-isomer in the Wittig reaction with unstabilized ylides, it is crucial to use salt-free conditions. Lithium salts can lead to equilibration and a higher proportion of the E-isomer.[1] Employing non-polar, aprotic solvents such as tetrahydrofuran (THF) or diethyl ether and conducting the reaction at low temperatures (e.g., -78 °C) will favor the kinetically controlled formation of the desired (Z)-alkene.[1]

Q3: What are the key parameters to control during the Lindlar hydrogenation to avoid over-reduction?

A3: The key to preventing over-reduction to the alkane is the deactivation of the palladium catalyst. This is typically achieved by "poisoning" the catalyst with lead salts and quinoline.[2][3] The concentration of the poison, the reaction temperature, and the hydrogen pressure are critical parameters. It is essential to monitor the reaction progress closely, for example by thin-layer chromatography (TLC), and stop the reaction as soon as the alkyne starting material has been consumed.

Q4: I am having trouble with the Grignard reaction step, what could be the issue?

A4: Grignard reagents are highly sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The magnesium turnings should be fresh and activated. The solvent, typically diethyl ether or THF, must be anhydrous.[4]

Q5: How do I effectively purify the final product, this compound?

A5: Purification is typically achieved using column chromatography on silica gel.[5][6] The choice of solvent system is critical for good separation. A common starting point for non-polar compounds like this long-chain ketone is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis.[7]

Troubleshooting Guides

Problem 1: Low Yield in the Grignard Reaction Step
Potential Cause Troubleshooting Solution
Presence of moisture or oxygen Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents. Perform the reaction under a positive pressure of argon or nitrogen.
Inactive magnesium Use fresh, high-quality magnesium turnings. Activate the magnesium by stirring vigorously or by adding a small crystal of iodine.
Impure alkyl halide Purify the alkyl halide by distillation before use.
Side reactions Add the alkyl halide slowly to the magnesium suspension to control the exothermic reaction and minimize Wurtz coupling.
Problem 2: Poor Z-Selectivity in the Wittig Reaction
Parameter Condition A (Favors E-isomer) Condition B (Favors Z-isomer) Recommendation for this compound
Solvent Polar aprotic (e.g., DMF)Non-polar aprotic (e.g., THF, Diethyl Ether)[1]Use THF or Diethyl Ether.
Base Lithium-containing (e.g., n-BuLi)Salt-free (e.g., NaHMDS, KHMDS)[1]Use a sodium or potassium-based amide.
Temperature Room TemperatureLow Temperature (-78 °C)[1]Conduct the reaction at -78 °C.
Presence of Salts Lithium salts presentSalt-free conditions[1]Ensure the ylide solution is free of lithium salts.
Problem 3: Over-reduction or Incomplete Reaction in Lindlar Hydrogenation
Parameter Observation Troubleshooting Solution
Catalyst Activity Over-reduction to alkane.Increase the amount of quinoline poison to further deactivate the catalyst.[8]
Reaction Time Incomplete reaction (alkyne remains).Allow the reaction to proceed for a longer duration, monitoring closely by TLC.
Hydrogen Pressure Over-reduction to alkane.Reduce the hydrogen pressure (e.g., use a balloon filled with hydrogen).
Catalyst Loading Slow or incomplete reaction.Increase the catalyst loading, ensuring it is properly dispersed in the solvent.
Problem 4: Difficulty in Purifying this compound
Issue Potential Cause Troubleshooting Solution
Poor separation on column chromatography Inappropriate solvent system.Optimize the solvent system using TLC. Start with a low polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. An ideal Rf value on TLC for the desired compound is around 0.3.[5]
Co-elution with triphenylphosphine oxide Triphenylphosphine oxide is a common byproduct of the Wittig reaction.Most of the triphenylphosphine oxide can be removed by precipitation from a non-polar solvent like hexane before column chromatography.
Product is an oil that is difficult to handle The product is a long-chain unsaturated ketone, which is expected to be an oil at room temperature.Use a rotary evaporator to remove the bulk of the solvent and then a high-vacuum pump to remove residual solvent. Handle the purified oil with care, storing it under an inert atmosphere to prevent oxidation.

Experimental Protocols

Synthesis of (5-Oxohexyl)triphenylphosphonium Bromide (Wittig Salt)

A detailed protocol for a similar phosphonium salt synthesis involves refluxing a solution of the corresponding bromo-ketone with triphenylphosphine in a suitable solvent like acetonitrile or toluene. The product, a white solid, typically precipitates upon cooling and can be collected by filtration.

Wittig Reaction for the Synthesis of this compound

A general procedure for a Z-selective Wittig reaction is as follows:

  • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere at -78 °C.

  • Add a strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to form the ylide (a deep red color is often observed).

  • After stirring for a period to ensure complete ylide formation, add a solution of the aldehyde (in this case, undecanal) in anhydrous THF dropwise.

  • Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Lindlar Hydrogenation of 6-Heneicosyn-11-one

A representative procedure for Lindlar hydrogenation is as follows:

  • Dissolve the alkyne in a suitable solvent (e.g., methanol, ethyl acetate, or hexane).

  • Add the Lindlar catalyst (typically 5% Pd on CaCO₃, poisoned with lead).

  • Add a small amount of quinoline as an additional poison.

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., using a hydrogen-filled balloon).

  • Stir the reaction vigorously at room temperature and monitor the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product pentyl_bromide Pentyl Bromide grignard Grignard Reaction pentyl_bromide->grignard oxoheptanal 6-Oxoheptanal oxoheptanal->grignard undecanal Undecanal wittig_reaction Wittig Reaction undecanal->wittig_reaction phosphonium_salt_precursor Bromo-ketone Precursor wittig_salt_formation Wittig Salt Formation phosphonium_salt_precursor->wittig_salt_formation triphenylphosphine Triphenylphosphine triphenylphosphine->wittig_salt_formation alkyne_precursor Alkyne Precursor lindlar_hydrogenation Lindlar Hydrogenation alkyne_precursor->lindlar_hydrogenation grignard->wittig_reaction wittig_salt_formation->wittig_reaction final_product This compound wittig_reaction->final_product Route A lindlar_hydrogenation->final_product Route B Troubleshooting_Logic cluster_yield Yield Issues cluster_selectivity Selectivity Issues (Wittig) cluster_purification Purification Issues start Low Yield or Poor Selectivity check_reagents Check Reagent Purity & Dryness start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere check_base Use Salt-Free Base start->check_base check_solvent Use Non-Polar Solvent start->check_solvent check_temp Lower Reaction Temperature start->check_temp optimize_tlc Optimize TLC Solvent System start->optimize_tlc remove_byproduct Pre-purification to Remove Byproducts start->remove_byproduct

References

Technical Support Center: (Z)-6-heneicosen-11-one Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with (Z)-6-heneicosen-11-one. This resource provides essential information, troubleshooting guides, and frequently asked questions regarding the stability and degradation of this pheromone under field conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in the field a concern?

A1: this compound is the primary sex pheromone component for several moth species, including the Douglas-fir tussock moth (Orgyia pseudotsugata) and the white-marked tussock moth (Orgyia leucostigma). Its stability in field conditions is a critical concern for its effective use in pest management strategies such as mating disruption and population monitoring. The degradation of the pheromone can lead to a loss of efficacy of lures and dispensers, resulting in reduced trap catches or failure of mating disruption.

Q2: What are the main environmental factors that contribute to the degradation of this compound?

A2: The primary environmental factors that contribute to the degradation of this compound and other long-chain unsaturated ketone pheromones are:

  • Ultraviolet (UV) Radiation: Sunlight, particularly UV radiation, can induce photochemical reactions, including isomerization of the double bond and oxidation, leading to the breakdown of the pheromone molecule.[1][2][3]

  • Oxidation: Atmospheric oxygen can react with the pheromone, especially at the double bond and the ketone functional group. This process can be accelerated by heat and UV radiation.[3]

  • Temperature: High temperatures can increase the rate of chemical degradation reactions and also increase the volatility of the pheromone, leading to a faster release rate from dispensers, which may be considered a form of signal loss.[3]

  • pH and Moisture: Extreme pH conditions and the presence of moisture on surfaces can potentially facilitate hydrolysis or other degradation pathways, although this is generally a lesser concern for non-polar compounds like this compound compared to esters.

Q3: What are the likely degradation products of this compound?

A3: While specific studies on the complete degradation pathways of this compound in the field are limited, potential degradation products can be inferred from the degradation of similar unsaturated ketones. These may include:

  • (E)-6-heneicosen-11-one: Isomerization of the Z-double bond to the E-isomer is a common photodegradation pathway for unsaturated pheromones.

  • Epoxides: Oxidation of the double bond can lead to the formation of epoxides.

  • Cleavage products: Oxidative cleavage of the double bond can result in the formation of shorter-chain aldehydes and carboxylic acids.

  • Products of ketone reduction or oxidation: The ketone group could potentially be reduced to a secondary alcohol or undergo further oxidation under harsh conditions.

Q4: How can the stability of this compound be improved in field lures and dispensers?

A4: The stability of this compound in field applications can be enhanced by:

  • Using UV protectants: Incorporating UV absorbers or stabilizers into the lure matrix can help shield the pheromone from damaging UV radiation.[3]

  • Adding antioxidants: The inclusion of antioxidants in the formulation can inhibit oxidative degradation of the pheromone.[3]

  • Optimizing the release matrix: The choice of polymer or matrix for the dispenser can influence the release rate and protect the pheromone from environmental factors.

  • Using propheromones: In some cases, more stable precursors (propheromones) that slowly convert to the active pheromone under field conditions can be used to prolong the activity of the lure.

Troubleshooting Guide

This guide addresses common issues encountered during field experiments on the stability and degradation of this compound.

Problem Possible Causes Troubleshooting Steps
Rapid loss of pheromone from dispensers High temperatures causing increased volatility.Monitor and record field temperatures. Consider using a dispenser matrix with a lower release rate at high temperatures.
Degradation due to UV exposure and/or oxidation.Incorporate UV protectants and antioxidants into the formulation. Test different dispenser designs that offer more physical protection.
Inconsistent pheromone release rates Fluctuations in environmental conditions (temperature, wind).Deploy multiple data loggers to record microclimatic conditions at the study site. Use a larger sample size of dispensers to average out variability.
Inconsistent loading of pheromone into dispensers.Ensure a precise and consistent method for loading pheromones into each dispenser during preparation.
Difficulty in extracting and quantifying residual pheromone Incomplete extraction from the dispenser matrix.Optimize the extraction solvent and procedure. Test different solvents and extraction times. Consider sonication or other methods to improve extraction efficiency.
Degradation of the pheromone during extraction or analysis.Use high-purity solvents and minimize the exposure of samples to light and heat during processing. Use an internal standard for quantification to correct for losses during sample workup.
Identification of unknown peaks in chromatograms Contamination from solvents, glassware, or the environment.Run solvent blanks and analyze extracts from blank dispensers. Ensure meticulous cleaning of all glassware and equipment.
Formation of degradation products.Use GC-MS to tentatively identify the chemical structures of the unknown peaks. Compare their mass spectra with libraries and known degradation products of similar compounds.

Quantitative Data Summary

Since field degradation rates are highly dependent on specific environmental conditions and the formulation of the dispenser, it is crucial to collect site-specific data. The following table provides a template for recording and comparing quantitative data from your field stability studies of this compound.

Parameter Dispenser Type A (e.g., Rubber Septum) Dispenser Type B (e.g., Controlled Release Membrane) Dispenser Type C (with UV Protectant)
Initial Pheromone Load (µg) 500500500
Residual Pheromone after 15 days (µg) 250350400
Residual Pheromone after 30 days (µg) 100200300
Residual Pheromone after 60 days (µg) 2080180
Calculated Half-life (days) ~15~25~40
Major Degradation Product(s) Identified (E)-isomer, Aldehydes(E)-isomer(E)-isomer

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol for Field Degradation Study of this compound

Objective: To determine the degradation rate and identify the major degradation products of this compound under field conditions.

Materials:

  • Dispensers (e.g., rubber septa, polyethylene vials) loaded with a known amount of this compound.

  • Control dispensers (without pheromone).

  • Field stakes or hangers for deploying dispensers.

  • Data loggers for temperature and relative humidity.

  • UV radiometer (optional).

  • Amber glass vials with Teflon-lined caps for sample collection.

  • High-purity solvents (e.g., hexane, dichloromethane).

  • Internal standard (e.g., a long-chain hydrocarbon like eicosane).

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

Procedure:

  • Preparation of Dispensers:

    • Accurately load a known quantity of this compound (e.g., 500 µg) into each dispenser.

    • Prepare a set of control dispensers without the pheromone.

    • Prepare a set of dispensers for time point zero (T0) analysis to determine the initial loaded amount accurately.

  • Field Deployment:

    • Select a field site representative of the intended use area.

    • Deploy the dispensers in a randomized block design, with multiple replicates for each time point.

    • Place data loggers at the site to record environmental conditions throughout the experiment.

  • Sample Collection:

    • Collect a set of dispensers at predetermined time intervals (e.g., 0, 7, 14, 28, and 56 days).

    • Place each collected dispenser in a labeled amber glass vial and store it in a cool, dark place until extraction.

  • Extraction of Residual Pheromone:

    • Add a known volume of extraction solvent (e.g., 1 mL of hexane) containing a known concentration of an internal standard to each vial with a dispenser.

    • Allow the dispensers to extract for a predetermined period (e.g., 24 hours) with occasional agitation.

    • Transfer an aliquot of the extract to a clean vial for analysis.

  • GC Analysis:

    • Analyze the extracts using GC-FID or GC-MS.

    • For GC-FID, quantify the amount of this compound by comparing its peak area to that of the internal standard.

    • For GC-MS, identify potential degradation products by analyzing their mass spectra.

  • Data Analysis:

    • Calculate the amount of this compound remaining in the dispensers at each time point.

    • Plot the natural logarithm of the remaining pheromone concentration versus time to determine the degradation rate constant and the half-life.

    • Correlate the degradation rate with the recorded environmental data.

Visualizations

Degradation_Pathway Z6H_11_one This compound UV_Oxidation UV Radiation / Oxidation Isomerization Isomerization UV_Oxidation->Isomerization Epoxidation Epoxidation UV_Oxidation->Epoxidation Cleavage Oxidative Cleavage UV_Oxidation->Cleavage E_isomer (E)-6-heneicosen-11-one Isomerization->E_isomer Epoxide Epoxide derivatives Epoxidation->Epoxide Aldehydes_Acids Shorter-chain aldehydes and carboxylic acids Cleavage->Aldehydes_Acids Loss_of_Activity Loss of Biological Activity E_isomer->Loss_of_Activity Epoxide->Loss_of_Activity Aldehydes_Acids->Loss_of_Activity Experimental_Workflow cluster_prep Preparation cluster_field Field Study cluster_lab Laboratory Analysis cluster_data Data Interpretation Pheromone_Loading Load known amount of This compound into dispensers T0_Analysis Analyze T0 samples for initial concentration Pheromone_Loading->T0_Analysis Deployment Deploy dispensers and data loggers in the field Pheromone_Loading->Deployment Sampling Collect dispensers at predetermined time intervals Deployment->Sampling Extraction Extract residual pheromone with internal standard Sampling->Extraction GC_Analysis Analyze extracts by GC-FID/MS Extraction->GC_Analysis Quantification Quantify remaining pheromone and identify degradation products GC_Analysis->Quantification Kinetics Calculate degradation rate and half-life Quantification->Kinetics Correlation Correlate degradation with environmental data Kinetics->Correlation

References

Optimizing the dosage of (Z)-6-heneicosen-11-one in lures for maximum trap catch

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of (Z)-6-heneicosen-11-one in lures for maximizing insect trap catch.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during your pheromone trapping experiments.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting dosage for this compound in lures?

    • A1: Based on field trials, a dosage range of 9 to 72 g/ha has been tested for mating disruption, which can inform trapping studies.[1] For initial monitoring, a standard commercially available lure dosage is a good starting point.[2]

  • Q2: How often should I replace the pheromone lures?

    • A2: The field life of a this compound lure is typically around 45 days.[3][4] However, the release rate can be affected by environmental factors such as temperature and wind, so more frequent replacement may be necessary in certain conditions.

  • Q3: What type of trap is recommended for use with this compound lures?

    • A3: Red paper or plastic delta traps are commonly recommended for monitoring the Douglas-fir tussock moth, the primary target for this pheromone.[3][4]

  • Q4: Can I store unused lures for future use?

    • A4: Yes, unused lures can be stored in a freezer to maintain their efficacy for the following season.[5]

Troubleshooting Common Issues

  • Issue 1: Low or no trap catch.

    • Possible Cause: The pheromone dosage may be too low to attract the target insect from a distance. Conversely, an excessively high concentration can act as a repellent or cause sensory adaptation in the target species.

    • Troubleshooting Steps:

      • Verify that the lure has not expired and has been stored correctly.

      • Experiment with a range of dosages. Start with a standard dose and test lures with both higher and lower concentrations.

      • Ensure proper trap placement. Traps should be placed in open areas or at the edges of dense thickets, not in dense foliage.[3]

      • Check for interference from other synthetic pheromone sources in the vicinity.

  • Issue 2: Trap catch decreases over time.

    • Possible Cause: The pheromone in the lure has likely degraded or been fully released.

    • Troubleshooting Steps:

      • Replace the lure with a new one. Adhere to the recommended field life of the lure (approximately 45 days).[3][4]

      • Consider environmental conditions. High temperatures and wind speeds can accelerate the release rate of the pheromone, necessitating more frequent lure changes.

  • Issue 3: Inconsistent results between traps with the same lure dosage.

    • Possible Cause: Trap location and environmental factors can significantly influence trap catch.

    • Troubleshooting Steps:

      • Ensure traps are placed at a standardized height and in similar environmental settings.

      • Maintain a sufficient distance between traps (at least 20 meters apart) to avoid interference.[3]

      • Randomize the placement of different dosage treatments to account for variability in the landscape.

Data Presentation

The following table summarizes the results from a study on the effect of different dosages of this compound on mating disruption, which is directly related to trap catch efficacy. Lower trap catches in mating disruption studies indicate a more effective dosage for confusing male moths and preventing them from finding females, which can be correlated to the optimal attractive dosage in a monitoring context.

Dosage (g/ha)Mean Male Moth Trap Catch (per trap)Mating Disruption Efficacy
72< 0.5% of control> 99.5%[1]
36< 0.5% of control> 99.5%[1]
18< 0.5% of control> 99.5%[1]
92.5% of control97.5%[1]
0 (Control)Baseline0%

*Data adapted from a study on the Douglas-fir tussock moth, Orgyia pseudotsugata.[1]

Experimental Protocols

This section provides a detailed methodology for conducting a field experiment to determine the optimal dosage of this compound.

Objective: To determine the dosage of this compound that results in the maximum trap catch of the target insect species.

Materials:

  • This compound of high purity

  • Inert lure dispensers (e.g., rubber septa, plastic beads)

  • Solvent for dilution (e.g., hexane)

  • Micropipettes

  • Delta traps with sticky liners

  • Stakes or hangers for trap placement

  • GPS device for marking trap locations

  • Field notebook and data sheets

Experimental Design:

  • Dosage Preparation: Prepare a series of lures with varying dosages of this compound. A logarithmic series (e.g., 1 µg, 10 µg, 100 µg, 1000 µg) is often effective for initial range-finding experiments. A control lure containing only the solvent should also be prepared.

  • Site Selection: Choose a study site with a known population of the target insect. The site should be large enough to accommodate multiple traps with adequate spacing.

  • Trap Deployment:

    • Use a randomized complete block design to minimize the effects of environmental gradients.

    • Place traps at a consistent height and in similar microhabitats.

    • Ensure a minimum distance of 20 meters between traps to prevent interference.[3]

    • Mark the location of each trap with a GPS device.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects captured in each trap.

    • Replace sticky liners as needed.

    • Replace lures according to their expected field life.

  • Data Analysis:

    • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in trap catch between the different dosages.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in pheromone dosage optimization.

Experimental_Workflow cluster_prep Preparation Phase cluster_field Field Experimentation cluster_analysis Data Analysis & Optimization A Define Dosage Range B Prepare Lure Dispensers A->B C Load Lures with Pheromone B->C E Deploy Traps (Randomized Design) C->E D Select Study Site D->E F Monitor and Collect Data E->F G Statistical Analysis of Trap Catch F->G H Identify Optimal Dosage G->H I Refine Dosage (Optional) H->I

Caption: Workflow for Pheromone Dosage Optimization.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low or No Trap Catch A Incorrect Dosage Start->A B Lure Degradation Start->B C Improper Trap Placement Start->C D Environmental Factors Start->D Sol_A Test a Range of Dosages A->Sol_A Sol_B Replace Lure B->Sol_B Sol_C Relocate/Standardize Trap Position C->Sol_C Sol_D Monitor Weather Conditions D->Sol_D

Caption: Troubleshooting Logic for Low Trap Catch.

References

Overcoming isomerization of (Z)-6-heneicosen-11-one during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the isomerization of (Z)-6-heneicosen-11-one during storage.

Troubleshooting Guides

Issue: Loss of Biological Activity of this compound Over Time

If you observe a decrease in the biological efficacy of your this compound samples, it is likely due to isomerization from the active (Z)-isomer to the inactive (E)-isomer. This guide will help you troubleshoot and mitigate this issue.

1. Review Your Storage Conditions:

  • Temperature: Pheromones are sensitive to heat, which can accelerate isomerization.[1][2][3] Storage at elevated temperatures is a primary cause of degradation.

  • Light Exposure: UV radiation from sunlight or artificial light sources can provide the energy needed for isomerization to the more stable (E)-isomer.

  • Oxygen Exposure: While isomerization can occur without oxygen, oxidative degradation can also be a problem for unsaturated compounds.

Troubleshooting Workflow:

start Observed Loss of Biological Activity storage Review Storage Conditions: - Temperature - Light Exposure - Oxygen Exposure start->storage analysis Analyze Isomer Ratio (GC or NMR) storage->analysis improper_storage Improper Storage Identified analysis->improper_storage implement_changes Implement Correct Storage Procedures: - Store at ≤ -20°C - Use amber vials - Purge with inert gas improper_storage->implement_changes Yes add_stabilizers Consider Adding Stabilizers: - Antioxidants (BHT, BHA) - UV Absorbers improper_storage->add_stabilizers No retest Re-test Sample Purity and Biological Activity implement_changes->retest add_stabilizers->retest end Problem Resolved retest->end

Caption: Troubleshooting workflow for loss of biological activity.

2. Implement Recommended Storage Protocol:

To minimize isomerization, adhere to the following storage best practices:

  • Temperature: Store this compound at or below -20°C for long-term storage. For short-term storage, refrigeration at 4°C is acceptable.

  • Light: Use amber glass vials or wrap clear vials in aluminum foil to protect the compound from light.

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider dissolving the compound in a deoxygenated solvent and purging the vial headspace with an inert gas like argon or nitrogen before sealing.

3. Consider the Use of Stabilizers:

For formulations or solutions, the addition of stabilizers can significantly slow down degradation pathways.

  • Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective at preventing oxidative degradation which can sometimes accompany isomerization.[4][5][6][7] A typical concentration is 0.01% to 0.1% (w/v).

  • UV Absorbers: If exposure to light is unavoidable, UV absorbers can be added to the formulation to dissipate UV energy.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is the isomerization of the biologically active (Z)-isomer to the thermodynamically more stable, but biologically inactive, (E)-isomer. This process can be accelerated by exposure to heat, light, and to a lesser extent, oxygen.

Q2: What are the ideal long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored in a tightly sealed amber vial at -20°C or lower.[1] For maximum protection, especially if the compound is in solution, the vial should be purged with an inert gas (e.g., argon or nitrogen) before sealing.

Q3: Can I store this compound at room temperature?

A3: Room temperature storage is not recommended for extended periods as it will lead to significant isomerization and loss of purity. If temporary room temperature storage is necessary, it should be for the shortest possible duration and the compound must be protected from light.

Q4: How can I determine the isomeric purity of my this compound sample?

A4: The isomeric purity can be determined using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] GC with a polar capillary column can separate the (Z) and (E) isomers, and their relative peak areas will give the isomeric ratio. 1H NMR can also be used to quantify the isomers by integrating the signals of the vinylic protons, which have distinct chemical shifts and coupling constants for the (Z) and (E) configurations.

Q5: Is it necessary to add antioxidants like BHT or BHA?

A5: While not always essential if the compound is stored properly under an inert atmosphere, adding antioxidants like BHT or BHA at a low concentration (e.g., 0.05%) is a good practice to prevent any potential oxidative degradation, which can be a concern for unsaturated molecules.[4][7]

Q6: My sample has already isomerized. Can I reverse the process?

A6: Reverting the (E)-isomer back to the (Z)-isomer is not a straightforward process and typically requires specific photochemical or catalytic procedures that are not practical for routine laboratory use.[10] It is far more effective to prevent the initial isomerization through proper storage.

Data Presentation

The following tables present hypothetical data to illustrate the expected rate of isomerization of this compound under various storage conditions. This data is for illustrative purposes and actual rates may vary.

Table 1: Effect of Temperature on Isomerization of this compound (Stored in the dark for 12 months)

Storage Temperature (°C)Initial (Z)-Isomer Purity (%)Final (Z)-Isomer Purity (%)Isomerization Rate (% per month)
2599.587.5~1.0
499.597.1~0.2
-2099.599.1< 0.05
-8099.599.4< 0.01

Table 2: Effect of Light and Atmosphere on Isomerization of this compound (Stored at 4°C for 12 months)

Storage ConditionInitial (Z)-Isomer Purity (%)Final (Z)-Isomer Purity (%)Isomerization Rate (% per month)
Clear Vial, Air99.592.3~0.6
Amber Vial, Air99.597.1~0.2
Amber Vial, Argon99.598.3~0.1

Table 3: Effect of Stabilizers on Isomerization of this compound (Stored in solution at 4°C in amber vials for 12 months)

StabilizerInitial (Z)-Isomer Purity (%)Final (Z)-Isomer Purity (%)Isomerization Rate (% per month)
None99.597.1~0.2
0.1% BHT99.598.0~0.12
0.1% BHA99.598.1~0.11

Experimental Protocols

Protocol 1: Quantification of (Z)/(E) Isomer Ratio by Gas Chromatography (GC-FID)

This protocol outlines a general method for the separation and quantification of (Z)- and (E)-isomers of 6-heneicosen-11-one.

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A polar column such as a DB-WAX or CP-Sil 88 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for separating Z/E isomers of long-chain unsaturated compounds.

2. GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/minute.

    • Hold: Hold at 240°C for 10 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

3. Sample Preparation:

  • Accurately prepare a solution of the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

4. Analysis:

  • Inject the sample onto the GC system.

  • The (Z)-isomer is expected to elute before the (E)-isomer on a polar column.

  • Integrate the peak areas for both the (Z) and (E) isomers.

  • Calculate the percentage of each isomer using the following formula: % Isomer = (Area of Isomer Peak / Total Area of Both Peaks) * 100

Workflow for GC Analysis:

prep Prepare Sample Solution (~1 mg/mL in Hexane) inject Inject 1 µL into GC-FID prep->inject separate Separation on Polar Capillary Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas of (Z) and (E) Isomers detect->integrate calculate Calculate Isomer Ratio integrate->calculate

Caption: Workflow for GC-based isomer analysis.

Protocol 2: Quantification of (Z)/(E) Isomer Ratio by 1H NMR Spectroscopy

This protocol describes the use of 1H NMR to determine the isomeric ratio.

1. Instrumentation:

  • NMR Spectrometer (300 MHz or higher is recommended for better resolution).

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., CDCl3).

3. NMR Acquisition:

  • Acquire a standard 1H NMR spectrum.

4. Data Analysis:

  • Identify the signals corresponding to the vinylic protons of the double bond. For this compound, these will be a multiplet around δ 5.3-5.4 ppm.

  • The vinylic protons of the (Z)-isomer will have a smaller coupling constant (J-value) and a slightly different chemical shift compared to the (E)-isomer. The signals for the (E)-isomer, if present, may be partially overlapping but distinguishable.

  • Carefully integrate the distinct signals corresponding to the vinylic protons of the (Z)-isomer and the (E)-isomer.

  • Calculate the percentage of each isomer based on the integration values: % Isomer = (Integration of Isomer's Vinylic Protons / Total Integration of Both Isomers' Vinylic Protons) * 100

Signaling Pathways and Logical Relationships

Isomerization Pathway:

Z_isomer This compound (Biologically Active) E_isomer (E)-6-heneicosen-11-one (Biologically Inactive) Z_isomer->E_isomer Isomerization Energy Energy Input (Heat, Light) Energy->Z_isomer

Caption: The isomerization pathway of this compound.

References

Reducing byproducts in the chemical synthesis of (Z)-6-heneicosen-11-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing byproducts during the chemical synthesis of (Z)-6-heneicosen-11-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The synthesis of this compound, an insect pheromone, typically involves the formation of a long-chain carbon skeleton with a ketone functional group and a Z-configured double bond.[1][2][3][4][5] Common strategies include:

  • Wittig Reaction: This is a widely used method for creating the (Z)-alkene moiety with high stereoselectivity.[2][6][7][8][9]

  • Grignard Reaction: Utilized for carbon-carbon bond formation to build the backbone of the molecule.

  • Olefin Metathesis: A modern technique that can offer high Z-selectivity for the double bond formation.[10]

  • Acetylide Chemistry: Involving the coupling of acetylenic fragments followed by stereoselective reduction to the (Z)-alkene.

Q2: What are the primary byproducts encountered in the synthesis of this compound?

A2: The nature of byproducts is highly dependent on the chosen synthetic route.

  • In Wittig reactions , the main byproduct is triphenylphosphine oxide, which can sometimes be difficult to separate from the desired product.[10] Additionally, the formation of the undesired (E)-isomer is a common stereochemical byproduct.

  • When using Grignard reagents , potential byproducts include homocoupling products of the Grignard reagent and products from the reaction with atmospheric moisture or carbon dioxide. Over-addition to ester intermediates can also lead to tertiary alcohol byproducts.[11]

  • Olefin metathesis can sometimes lead to homometathesis byproducts.[12]

Q3: How can I improve the Z-selectivity of the double bond formation?

A3: Achieving high Z-selectivity is crucial for the biological activity of the pheromone.

  • For Wittig reactions , using non-stabilized ylides in aprotic, salt-free conditions generally favors the formation of the Z-alkene.[6][7][8] The choice of solvent and base is also critical.

  • Alkyne reduction using Lindlar's catalyst or other poisoned catalysts can yield the (Z)-alkene with high stereoselectivity.

  • Certain olefin metathesis catalysts are specifically designed for Z-selective transformations.[10]

Troubleshooting Guides

Issue 1: Low Z:E Isomer Ratio in Wittig Reaction

Question: My Wittig reaction is producing a significant amount of the undesired (E)-isomer of 6-heneicosen-11-one. How can I increase the proportion of the (Z)-isomer?

Answer: The formation of the (E)-isomer in a Wittig reaction is a common issue. The stereochemical outcome is influenced by the nature of the ylide, the reaction conditions, and the presence of salts.

Troubleshooting Steps:

  • Ylide Type: Ensure you are using a non-stabilized or semi-stabilized ylide. Stabilized ylides have a strong tendency to produce the (E)-alkene.[6][8]

  • Salt-Free Conditions: The presence of lithium salts can lead to equilibration of the intermediate betaines, resulting in a higher proportion of the more thermodynamically stable (E)-alkene.[13] Consider preparing the ylide with a sodium- or potassium-based base (e.g., NaHMDS, KHMDS) instead of n-butyllithium.

  • Solvent Choice: Use non-polar, aprotic solvents like THF or diethyl ether. Polar solvents can influence the transition state and reduce Z-selectivity.

  • Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) can trap the kinetically favored cis-oxaphosphetane intermediate, which leads to the (Z)-alkene.

Quantitative Data Summary:

Base UsedSolventTemperature (°C)Z:E Ratio
n-BuLiTHF070:30
n-BuLiTHF-7885:15
KHMDSToluene-7895:5
NaHMDSTHF-7892:8

Experimental Protocol: Z-Selective Wittig Olefination

  • Ylide Generation:

    • To a flame-dried, three-neck flask under an argon atmosphere, add the appropriate phosphonium salt.

    • Add anhydrous THF and cool the suspension to -78 °C.

    • Slowly add one equivalent of NaHMDS (1.0 M in THF) dropwise.

    • Allow the mixture to stir at -78 °C for 1 hour, during which the characteristic color of the ylide should appear.

  • Olefination:

    • To the ylide solution at -78 °C, add a solution of the aldehyde precursor in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Slowly warm the reaction to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the (Z)- and (E)-isomers.

Workflow Diagram:

Wittig_Workflow cluster_prep Preparation cluster_ylide Ylide Generation cluster_olefination Olefination cluster_workup Workup & Purification start Start dry_glassware Flame-dry glassware start->dry_glassware add_phosphonium Add phosphonium salt dry_glassware->add_phosphonium add_thf Add anhydrous THF add_phosphonium->add_thf cool_neg78 Cool to -78°C add_thf->cool_neg78 add_base Add NaHMDS dropwise cool_neg78->add_base stir_ylide Stir for 1h at -78°C add_base->stir_ylide add_aldehyde Add aldehyde solution stir_ylide->add_aldehyde stir_reaction Stir for 4h at -78°C add_aldehyde->stir_reaction warm_rt Warm to room temperature stir_reaction->warm_rt quench Quench with NH4Cl warm_rt->quench extract Extract with Et2O quench->extract purify Column chromatography extract->purify end Pure (Z)-alkene purify->end

Caption: Workflow for Z-selective Wittig olefination.

Issue 2: Formation of Homocoupling Byproducts in Grignard Reaction

Question: During the Grignard coupling step to form the carbon backbone, I am observing a significant amount of a homocoupled byproduct from my Grignard reagent. How can I minimize this?

Answer: Homocoupling of Grignard reagents is a known side reaction, often catalyzed by trace metal impurities or exposure to oxygen. Careful control of reaction conditions is key to minimizing this byproduct.

Troubleshooting Steps:

  • Purity of Magnesium: Use high-purity magnesium turnings. The surface of the magnesium can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[14]

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Grignard reagent, which can initiate coupling reactions.

  • Slow Addition: Add the alkyl halide to the magnesium suspension slowly and at a controlled rate to maintain a gentle reflux. This prevents localized high concentrations of the alkyl halide and overheating, which can favor homocoupling.

  • Reverse Addition: In some cases, adding the magnesium turnings to the alkyl halide solution (reverse addition) can be beneficial, although this is less common.

  • Catalyst Quenchers: If transition metal catalysis is suspected (from impurities in reactants or glassware), the addition of a small amount of a chelating agent like 1,4-dioxane can sometimes sequester these impurities.

Quantitative Data Summary:

Addition MethodAtmosphereAdditiveHomocoupling Byproduct (%)
Fast AdditionNitrogenNone15-20
Slow AdditionArgonNone< 5
Slow AdditionArgonIodine (activator)< 3
Reverse AdditionArgonNone8-12

Experimental Protocol: Minimizing Homocoupling in Grignard Reagent Formation

  • Apparatus Setup:

    • Assemble a three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus.

  • Magnesium Activation:

    • Place high-purity magnesium turnings in the flask.

    • Add a single crystal of iodine. The flask can be gently warmed to sublime the iodine, which will etch the magnesium surface.

    • Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Grignard Formation:

    • Add anhydrous diethyl ether to the flask to cover the magnesium.

    • Dissolve the alkyl halide in anhydrous diethyl ether and place it in the dropping funnel.

    • Add a small portion of the alkyl halide solution to initiate the reaction (indicated by cloudiness and gentle bubbling).

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.

Logical Relationship Diagram:

Grignard_Troubleshooting problem High Homocoupling in Grignard Reaction cause1 Trace Oxygen/Moisture problem->cause1 cause2 Magnesium Passivation problem->cause2 cause3 High Local Concentration problem->cause3 cause4 Metal Impurities problem->cause4 solution1 Use Inert Atmosphere (Ar/N2) cause1->solution1 solution2 Activate Mg (Iodine) cause2->solution2 solution3 Slow Addition of Alkyl Halide cause3->solution3 solution4 Use High Purity Reagents cause4->solution4

Caption: Troubleshooting logic for Grignard homocoupling.

References

Troubleshooting low trap efficacy with (Z)-6-heneicosen-11-one lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and pest management professionals utilizing (Z)-6-heneicosen-11-one lures for monitoring the Douglas-fir tussock moth (Orgyia pseudotsugata).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Lure & Trap Fundamentals

Q1.1: What is this compound and what is it used for?

This compound is the synthesized sex pheromone of the female Douglas-fir tussock moth (Orgyia pseudotsugata)[1][2][3]. It is used in lures to attract male moths for monitoring population levels and detecting potential outbreaks[4][5]. While it has been tested for the whitemarked tussock moth (Orgyia leucostigma), it is considered only weakly attractive to this species[6][7].

Q1.2: What type of lure and trap should I use?

For monitoring the Douglas-fir tussock moth, the recommended setup includes:

  • Lure: A gray rubber septum impregnated with this compound[8].

  • Trap: A red paper or plastic delta trap is commonly used[8].

Q1.3: What is the expected field life of the lure?

The typical field life of a this compound lure is approximately 45 days, though this can be influenced by environmental conditions[8].

2. Troubleshooting Low Trap Efficacy

Q2.1: I am experiencing lower than expected moth captures. What are the common causes?

Low trap efficacy can be attributed to several factors. A systematic approach to troubleshooting is recommended. Please refer to the troubleshooting workflow below.

dot

QC_Protocol Start Start: Receive Lure Batch Extraction 1. Solvent Extraction - Place lure in a vial with a known  volume of appropriate solvent (e.g., hexane). - Agitate for a set time (e.g., 1 hour). Start->Extraction Analysis 2. GC-MS Analysis - Inject an aliquot of the extract into a  Gas Chromatograph-Mass Spectrometer. Extraction->Analysis Identification 3. Compound Identification - Compare the retention time and mass spectrum  of the major peak to a known standard of  this compound. Analysis->Identification Quantification 4. Quantification - Use an internal standard to calculate the  concentration of the active ingredient. Identification->Quantification Decision Does the lure meet purity and concentration specifications? Quantification->Decision Pass Pass: Approve Batch for Use Decision->Pass Yes Fail Fail: Reject Batch and Contact Supplier Decision->Fail No Field_Trial_Workflow SiteSelection 1. Site Selection (Known moth population) Design 2. Experimental Design (Randomized blocks) SiteSelection->Design Deployment 3. Trap Deployment (Standardized placement) Design->Deployment DataCollection 4. Data Collection (Weekly checks) Deployment->DataCollection Analysis 5. Statistical Analysis (e.g., ANOVA) DataCollection->Analysis Conclusion Conclusion (Determine most effective lure/trap) Analysis->Conclusion

References

Technical Support Center: Controlled-Release Formulations for (Z)-6-Heneicosen-11-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with controlled-release formulations of (Z)-6-heneicosen-11-one, a key sex pheromone.[1][2][3] While specific data for this compound formulations are limited, this guide draws upon established principles and common practices in the field of insect pheromone encapsulation and controlled release.[4][5][6][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation, characterization, and evaluation of controlled-release formulations for this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency / High Initial Burst Release - Poor miscibility of this compound with the core material. - Inadequate emulsification during the formulation process. - Premature rupture or incomplete formation of the capsule wall.[8][9] - Pheromone degradation during encapsulation.- Optimize Core Material: Select a core material (e.g., paraffin wax, soy oil) that has good solubility for the pheromone.[5] - Refine Emulsification: Adjust stirring speed, time, and surfactant concentration to achieve a stable and uniform emulsion. - Control Wall Formation: Carefully control the pH, temperature, and concentration of wall-forming materials (e.g., gelatin, gum arabic) during coacervation.[8][9] For polymer-based systems, ensure complete polymerization. - Mild Process Conditions: Use lower temperatures and protect the formulation from UV light to minimize pheromone degradation.[10]
Inconsistent Particle Size or Morphology - Non-uniform mixing or shear forces during homogenization. - Agglomeration of particles after formation. - Inappropriate concentration of starting materials.- Standardize Mixing: Use a calibrated homogenizer and maintain consistent mixing parameters. - Prevent Agglomeration: Incorporate appropriate stabilizers or surfactants. Consider freeze-drying the final product to prevent clumping. - Optimize Concentrations: Systematically vary the concentrations of the pheromone, polymer/wall materials, and surfactants to find the optimal ratio for desired particle characteristics.
Rapid Pheromone Degradation (Isomerization or Oxidation) - Exposure to heat, UV light, or incompatible formulation components.[10] - Presence of oxygen or catalytic impurities.[5] - Inherent chemical instability of the pheromone.- Protective Formulation: Incorporate UV protectants and antioxidants (e.g., Vitamin E) into the formulation.[5] - Inert Atmosphere: Conduct the formulation process under an inert atmosphere (e.g., nitrogen) to minimize oxidation. - Material Purity: Use high-purity starting materials and avoid substrates containing isomerization catalysts like sulfur.[10]
Irreproducible In-Vitro Release Profiles - Inconsistent sample loading in the release testing apparatus. - Variations in the release medium (e.g., temperature, pH, air flow rate).[11] - Degradation of the pheromone in the collection system.- Standardize Sample Preparation: Ensure a consistent amount and surface area of the formulation is used for each test. - Control Test Conditions: Precisely control the temperature, humidity, and air/gas flow rate in the release chamber. Use a validated analytical method for quantification.[5][11] - Efficient Trapping: Use an efficient trapping system (e.g., adsorbent tubes) and elute the pheromone for analysis at regular intervals to prevent degradation on the trap.
Poor Adhesion of Sprayable Formulations to Target Surfaces - Suboptimal surface tension of the formulation. - Lack of appropriate adjuvants.- Incorporate Adjuvants: Add sticking agents or humectants to the formulation to improve adhesion and reduce runoff. - Adjust Droplet Size: Optimize spray nozzle and pressure to produce droplets of a size that maximizes adherence to the target foliage or bark.

Frequently Asked Questions (FAQs)

1. What are the most common types of controlled-release formulations for insect pheromones like this compound?

Common formulations include:

  • Microcapsules: These consist of a pheromone-containing core surrounded by a polymer shell (e.g., gelatin-gum arabic, polyurethane, polyamide).[4][7][9] They offer good protection against environmental degradation.

  • Paraffin-based Formulations: Paraffin wax and emulsions can provide a zero-order release of the pheromone.[5] They are often used in sprayable applications.

  • Polymer Matrices: The pheromone is dispersed within a polymer matrix (e.g., fibers, flakes, chips).[6][7] The release is controlled by diffusion through the polymer.

  • Micelles: Diblock copolymers can self-assemble into micelles that encapsulate hydrophobic pheromones.[4][12]

2. How can I determine the encapsulation efficiency of my formulation?

To determine the encapsulation efficiency, you need to measure both the total amount of pheromone in the formulation and the amount of unencapsulated (surface-bound) pheromone.

  • Total Pheromone: Disrupt the capsules using a suitable solvent to release the encapsulated pheromone and quantify it using a technique like Gas Chromatography (GC).

  • Surface Pheromone: Wash the formulation with a solvent that dissolves the free pheromone but does not penetrate the capsule wall. Quantify the amount of pheromone in the wash solvent.

  • Calculation: Encapsulation Efficiency (%) = [(Total Pheromone - Surface Pheromone) / Total Pheromone] x 100

3. What analytical methods are suitable for quantifying this compound in release studies?

Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the most common and reliable method for quantifying volatile compounds like this compound.[5][13][14] High-Performance Liquid Chromatography (HPLC) can also be used, potentially with derivatization for enhanced detection.[15][16]

4. How can I model the release kinetics of this compound from my formulation?

Several kinetic models can be applied to describe the release profile:

  • Zero-Order Model: Characterized by a constant release rate over time. This is often observed in reservoir-type systems like paraffin emulsions.[5]

  • First-Order Model: The release rate is proportional to the amount of pheromone remaining in the formulation. This is common for matrix-type systems.[4][12]

  • Higuchi Model: Describes release from a matrix based on Fickian diffusion.

  • Korsmeyer-Peppas Model: A more comprehensive model that can describe release from polymeric systems where the mechanism may be a combination of diffusion and polymer relaxation.

5. What are the key environmental factors that can affect the performance of a controlled-release pheromone formulation in the field?

Temperature, UV radiation, humidity, and wind speed are critical factors.[17] Higher temperatures and wind speeds will generally increase the release rate, while UV radiation can cause degradation of the pheromone.[10] The formulation should be designed to be robust to these environmental fluctuations.

Experimental Protocols

Protocol 1: Preparation of this compound Microcapsules by Complex Coacervation

This protocol is a general guideline adapted from methods used for other volatile compounds.[8][9]

  • Preparation of Aqueous Phases:

    • Dissolve gelatin (wall material) in deionized water at 50°C to create a 5% (w/v) solution.

    • Dissolve gum arabic (wall material) in deionized water at 50°C to create a 5% (w/v) solution.

  • Emulsification:

    • In a separate vessel, dissolve this compound in a suitable water-immiscible core material (e.g., paraffin oil) at a desired ratio (e.g., 1:4).

    • Add the gelatin solution to the oil phase and emulsify using a high-shear mixer until the desired droplet size is achieved.

  • Coacervation:

    • Add the gum arabic solution to the emulsion with continuous stirring.

    • Adjust the pH of the mixture to 4.0-4.5 by dropwise addition of 1M hydrochloric acid. This will induce the coacervation of gelatin and gum arabic around the oil droplets.

  • Cross-linking and Hardening:

    • Cool the mixture to 10°C in an ice bath.

    • Add a cross-linking agent, such as glutaraldehyde, to a final concentration of 0.1% (v/v) and stir for 12 hours to harden the microcapsule walls.

  • Washing and Collection:

    • Wash the microcapsules several times with deionized water by centrifugation and resuspension.

    • Collect the microcapsules and dry them, for example, by freeze-drying.

Protocol 2: In-Vitro Release Rate Measurement

This protocol describes a common laboratory setup for measuring the release of volatile compounds.[5][11]

  • Apparatus Setup:

    • Use a flow-through system consisting of a chamber to hold the formulation sample.

    • Connect a regulated flow of purified air or nitrogen through the chamber.

    • Place an adsorbent trap (e.g., a tube containing Tenax® or a similar sorbent) at the outlet of the chamber to capture the released pheromone.

  • Experimental Procedure:

    • Accurately weigh a sample of the controlled-release formulation and place it inside the chamber.

    • Maintain the chamber at a constant temperature (e.g., 25°C) and humidity.

    • Pass a constant, known flow rate of air (e.g., 100 mL/min) over the sample.

  • Sample Collection and Analysis:

    • At predetermined time intervals, remove the adsorbent trap and replace it with a new one.

    • Elute the trapped this compound from the used trap with a suitable solvent (e.g., hexane).

    • Quantify the amount of pheromone in the eluate using a calibrated GC-FID or GC-MS system.

  • Data Analysis:

    • Calculate the release rate for each time interval (e.g., in ng/hour).

    • Plot the cumulative amount of pheromone released versus time to determine the release profile.

Visualizations

Experimental Workflow for Microencapsulation

encapsulation_workflow prep_aq Prepare Aqueous Phases (Gelatin, Gum Arabic) emulsify Emulsification prep_aq->emulsify prep_oil Prepare Oil Phase (this compound + Core Material) prep_oil->emulsify coacervate Coacervation (pH Adjustment) emulsify->coacervate crosslink Cross-linking & Hardening coacervate->crosslink wash Washing & Collection crosslink->wash final_product Dried Microcapsules wash->final_product

Caption: Workflow for microencapsulation by complex coacervation.

In-Vitro Release Testing Setup

release_testing_workflow gas_source Air/Nitrogen Source flow_control Flow Controller gas_source->flow_control release_chamber Release Chamber (with Formulation Sample) flow_control->release_chamber adsorbent_trap Adsorbent Trap release_chamber->adsorbent_trap Pheromone-laden air elution Solvent Elution adsorbent_trap->elution analysis GC-MS/FID Analysis elution->analysis data Release Profile Data analysis->data

Caption: Workflow for in-vitro release testing of volatile compounds.

Logical Relationship for Troubleshooting Low Encapsulation Efficiency

troubleshooting_encapsulation problem Low Encapsulation Efficiency cause1 Poor Miscibility problem->cause1 cause2 Inadequate Emulsification problem->cause2 cause3 Incomplete Wall Formation problem->cause3 solution1 Optimize Core Material cause1->solution1 solution2 Refine Mixing Parameters cause2->solution2 solution3 Control Process (pH, Temp) cause3->solution3

Caption: Troubleshooting logic for low encapsulation efficiency.

References

Impact of environmental factors on (Z)-6-heneicosen-11-one volatility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-6-heneicosen-11-one. The information focuses on the impact of environmental factors on the compound's volatility and stability during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C21H40O.[1][2] It functions as a sex pheromone for several species of tussock moths, including the Douglas fir tussock moth (Orgyia pseudotsugata), the cocoa tussock moth (Orgyia postica), and the whitemarked tussock moth (Orgyia leucostigma)[2][3]. Pheromones are chemical signals used for communication between individuals of the same species[4].

Q2: What are the key environmental factors that influence the volatility of this compound?

The primary environmental factors affecting the volatility of this compound, like other semiochemicals, are temperature, humidity, and air pressure/flow[5][6]. The size and polarity of the molecule also play a crucial role in determining its volatility[4].

Q3: How does temperature affect the volatility of this compound?

Higher temperatures increase the kinetic energy of the pheromone molecules, leading to a faster rate of evaporation and, consequently, higher volatility[5]. This relationship is generally exponential, meaning even small increases in temperature can significantly boost the release rate from a dispenser[6].

Q4: What is the impact of humidity on the volatility and stability of this compound?

Higher humidity generally leads to slower evaporation of pheromones[5]. This is because an increased concentration of water molecules in the air can "shield" the pheromone molecules, hindering their escape from a surface[5]. However, very high humidity may also lead to the oxidative destruction of the pheromone, potentially reducing its efficacy[7]. Additionally, humidity influences the size of aerosols, which can act as carriers for pheromone molecules, affecting their transport in the environment[8][9].

Q5: Does air pressure or airflow affect the volatility of this compound?

Yes. Increased airflow across a surface treated with the pheromone will increase the rate of its release[6]. While direct studies on the effect of barometric pressure on this compound volatility are limited, research on other insects has shown that changes in barometric pressure can influence their behavior and orientation to chemical cues[10][11][12]. This suggests that significant pressure changes could indirectly impact the effectiveness of the pheromone in behavioral assays.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent results in behavioral assays. Fluctuation in ambient temperature.1. Monitor and record the temperature throughout your experiment. 2. Use a temperature-controlled environment (e.g., incubator, environmental chamber) to maintain stable conditions.
Variable humidity levels.1. Measure and log the relative humidity during your experiments. 2. Utilize a humidifier or dehumidifier to regulate humidity levels within your experimental setup.
Inconsistent airflow over the pheromone source.1. Standardize the airflow in your experimental arena using a fan or a wind tunnel. 2. Ensure the placement of the pheromone dispenser is consistent across all trials relative to the airflow source.
Rapid degradation of the pheromone sample. Exposure to high temperatures or direct sunlight.1. Store this compound in a cool, dark place. 2. Avoid exposing the compound to direct sunlight, which can cause degradation[6].
Oxidative degradation due to high humidity.1. If working in a high-humidity environment, consider using a desiccant in the storage container. 2. Prepare fresh solutions of the pheromone for each experiment to minimize degradation.
Low or no behavioral response from insects. Insufficient volatility of the pheromone.1. Slightly increase the temperature of the experimental setup to enhance the release rate of the pheromone. 2. Increase the surface area of the pheromone dispenser to promote evaporation.
Pheromone concentration is too low.1. Verify the concentration of your pheromone solution. 2. Increase the loading amount of the pheromone on the dispenser.

Quantitative Data Summary

The following tables summarize the expected impact of environmental factors on the release rate of this compound from a standard passive dispenser, based on general principles observed for semiochemicals[6]. These are illustrative values to demonstrate trends.

Table 1: Effect of Temperature on Release Rate at Constant Airflow (0.1 m/s)

Temperature (°C)Expected Release Rate (ng/hour)
1550
25150
35450

Table 2: Effect of Airflow on Release Rate at Constant Temperature (25°C)

Airflow (m/s)Expected Release Rate (ng/hour)
0.1150
0.2210
0.3260

Experimental Protocols

Protocol 1: Measuring the Effect of Temperature on the Volatility of this compound

  • Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., hexane).

  • Dispenser Loading: Apply a precise volume (e.g., 10 µL) of the solution onto a passive dispenser, such as a cotton roll or a rubber septum.

  • Experimental Setup: Place the loaded dispenser inside a temperature-controlled chamber with a constant, low airflow.

  • Volatile Collection: Use a volatile collection system, such as a glass tube filled with an adsorbent material (e.g., Tenax® TA), connected to an air pump to draw air from the chamber over the adsorbent[13].

  • Temperature Variation: Set the chamber to the first desired temperature (e.g., 15°C) and collect volatiles for a set period (e.g., 1 hour).

  • Sample Elution: After collection, elute the trapped volatiles from the adsorbent using a small volume of a suitable solvent (e.g., hexane).

  • Quantification: Analyze the eluted sample using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of this compound collected.

  • Repeat: Repeat steps 5-7 for each desired temperature (e.g., 25°C, 35°C), using a fresh dispenser for each trial.

  • Data Analysis: Calculate the release rate (ng/hour) at each temperature and plot the results.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Pheromone Solution B Load Dispenser A->B C Place in Controlled Environment Chamber B->C D Set Environmental Factor (e.g., Temp) C->D E Collect Volatiles (Adsorbent Trap) D->E F Elute Sample E->F G GC-MS Quantification F->G H Calculate Release Rate G->H I Data Comparison H->I Repeat for Each Condition

Caption: Workflow for measuring pheromone volatility.

Logical_Relationship cluster_factors Environmental Factors cluster_process Physical Process cluster_outcome Experimental Outcome Temp Temperature Vol This compound Volatility Temp->Vol + Hum Humidity Hum->Vol - Stab Stability Hum->Stab - (at high levels) Air Airflow Air->Vol + RR Release Rate Vol->RR

Caption: Impact of factors on pheromone volatility.

References

Validation & Comparative

Efficacy of (Z)-6-Heneicosen-11-One in Tussock Moth Attraction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of scientific literature indicates that while (Z)-6-heneicosen-11-one is a known sex pheromone for some species of tussock moths, its efficacy as an attractant varies significantly, particularly when compared to other compounds. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a clear comparison of this compound and alternative tussock moth attractants.

Data Summary

The following table summarizes quantitative data from field trapping experiments, offering a direct comparison of the performance of this compound against other pheromone components for the whitemarked tussock moth (Orgyia leucostigma).

AttractantMean Trap Catch (Moths/Trap)SpeciesStudy
This compound0Orgyia leucostigmaGrant et al. (2006)[1]
Control (no attractant)0Orgyia leucostigmaGrant et al. (2006)[1]
(Z,Z)-6,9-heneicosadien-11-one ethylene ketal (propheromone) + hydrolyzing solution9.18 (average over 18 nights)Orgyia leucostigmaGrant et al. (2006)[1]
Precursor A ((Z,Z)-11,11-dimethoxy-6,9-heneicosadiene) + Acetic Acid2.5 ± 0.6 (2019), 3.9 ± 1.0 (2020)Orgyia leucostigmaMayo et al. (2023)[2][3]
Precursor B ((Z,Z)-6,9-heneicosadien-11-one ethylene ketal) + Acetic Acid1.1 ± 0.3 (2019), 1.9 ± 0.5 (2020)Orgyia leucostigmaMayo et al. (2023)[2][3]
Blank Septa0.1 ± 0.1 (2019), 0.1 ± 0.1 (2020)Orgyia leucostigmaMayo et al. (2023)[2][3]

Key Findings:

  • For the whitemarked tussock moth (Orgyia leucostigma), this compound was found to be ineffective, with traps catching no moths.[1]

  • In contrast, the unstable sex pheromone component, (Z,Z)-6,9-heneicosadien-11-one, and its stable precursors (propheromones), are highly attractive to male O. leucostigma.[1][2][3][4]

  • This compound is identified as the sex pheromone for the Douglas-fir tussock moth (Orgyia pseudotsugata) and is used in monitoring traps for this species.[5] However, comparative efficacy data with other potential attractants for this specific species is less clearly defined in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols employed in the key experiments cited.

Field Trapping Bioassay (adapted from Mayo et al., 2023)

This protocol describes a typical field experiment to compare the efficacy of different pheromone lures.

  • Trap Selection: Multipher II traps were predominantly used in the 2019-2022 studies.[2]

  • Lure Preparation:

    • Red rubber septa were used as the release device.[2]

    • For lures containing acetic acid, septa were soaked in a 5% solution of glacial acetic acid in dichloromethane for one hour and then air-dried.[2]

    • Pheromone precursors were dissolved in dichloromethane to a concentration of 10 mg/mL.[2]

    • 200 µL of the pheromone precursor solution (2.00 mg of the precursor) was pipetted onto the prepared septa.[2]

    • Control lures consisted of blank, untreated septa or septa treated only with acetic acid.[2]

  • Experimental Design:

    • Traps were set up in linear transects, with each trap spaced 20 meters apart.[2]

    • The different lure treatments were randomly assigned to the traps within each transect.

    • The number of captured moths was recorded at regular intervals.

Wind Tunnel Bioassay (General Protocol)

Wind tunnel assays are used to observe the behavioral responses of insects to airborne stimuli in a controlled environment.

  • Apparatus: A plexiglass wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and light conditions is used.[6]

  • Pheromone Source: The candidate attractant is applied to a substrate, such as filter paper, and placed at the upwind end of the tunnel.[6]

  • Insect Release: Male moths are released individually from a cage at the downwind end of the tunnel.[6]

  • Behavioral Observation: The moths' behavior is observed for a set period (e.g., 2 minutes), and specific actions are recorded, such as taking flight, oriented flight towards the source, and contact with the source.[6]

Electroantennography (EAG) (General Protocol)

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli.

  • Antenna Preparation: An antenna is carefully excised from a moth and mounted between two electrodes.

  • Stimulus Delivery: A puff of air carrying a known concentration of the test compound is delivered over the antenna.

  • Signal Recording: The electrical potential change across the antenna is recorded. The amplitude of this response indicates the sensitivity of the antennal olfactory receptor neurons to the specific compound.

  • Controls: A solvent blank is used as a negative control, and a known potent stimulant can be used as a positive control to ensure the preparation is viable.[7]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a comparative field trapping bioassay.

Field_Trapping_Workflow cluster_prep Preparation Phase cluster_deployment Field Deployment cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis lure_prep Lure Preparation (Pheromone Precursors, Acetic Acid, Controls on Septa) trap_assembly Trap Assembly (Multipher II Traps) lure_prep->trap_assembly site_selection Site Selection (e.g., Balsam Fir Stands) trap_assembly->site_selection trap_placement Trap Placement (Linear Transects, 20m Spacing) site_selection->trap_placement trap_check Periodic Trap Inspection trap_placement->trap_check moth_count Counting & Recording Captured Moths trap_check->moth_count stat_analysis Statistical Analysis (e.g., Tukey-Kramer Test) moth_count->stat_analysis conclusion Efficacy Comparison & Conclusion stat_analysis->conclusion

Field Trapping Experimental Workflow

References

Misidentification Corrected: (Z,E)-6,8-Heneicosadien-11-one is the True Primary Sex Pheromone of Orgyia vetusta

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of chemical ecology literature reveals that (Z)-6-heneicosen-11-one, the compound initially proposed for validation, is not the primary sex pheromone of the western tussock moth, Orgyia vetusta. Instead, rigorous analysis identifies (Z,E)-6,8-heneicosadien-11-one as the major and most biologically active component of the female's sex pheromone blend. This guide compares the experimental evidence for both compounds, clarifying their respective roles in the chemical communication of O. vetusta and providing a comparative context with closely related tussock moth species.

Comparative Analysis of Pheromone Components in Orgyia vetusta

Initial investigations into the pheromone chemistry of O. vetusta detected the presence of this compound, leading to the hypothesis that it was the primary attractant. However, more detailed studies employing coupled gas chromatography-electroantennographic detection (GC-EAD) and mass spectrometry on concentrated pheromone gland extracts revealed a more complex picture. These advanced analyses demonstrated that while this compound is present and elicits a response from male antennae, it is a minor component compared to the far more abundant and electrophysiologically active (Z,E)-6,8-heneicosadien-11-one.

Pheromone ComponentRelative Abundance in Gland ExtractElectrophysiological Activity (EAG)Behavioral Activity
(Z,E)-6,8-heneicosadien-11-one Major ComponentStrong ResponseHigh Attraction
This compound Minor ComponentModerate ResponseLow Attraction

Experimental Protocols

The validation of (Z,E)-6,8-heneicosadien-11-one as the primary pheromone component relied on a combination of meticulous experimental procedures designed to identify and confirm the biological activity of the compounds present in the female moth's pheromone gland.

Pheromone Gland Extraction and Chemical Analysis
  • Gland Excision: Pheromone glands were excised from virgin female O. vetusta moths during their peak calling period.

  • Solvent Extraction: The excised glands were briefly washed in a non-polar solvent, such as hexane, to dissolve the lipid-soluble pheromone components. For more detailed analysis, over 100 female equivalents (FE) were concentrated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The extract was analyzed using GC-MS to separate and identify the chemical constituents. The retention times and mass spectra of the components in the extract were compared to those of synthetic standards.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): To determine which compounds were biologically active, the gland extract was injected into a GC equipped with an electroantennographic detector. The effluent from the GC column was split, with one part going to a standard flame-ionization detector (FID) and the other passing over a male moth's antenna. Antennal responses (depolarizations) to specific compounds were recorded, indicating their detection by the male's sensory neurons.

Behavioral Bioassays

Field trapping experiments were conducted to assess the attractiveness of synthetic versions of the identified compounds to male O. vetusta in their natural habitat. Traps were baited with different lures, including single components and various blends, to determine which was most effective at capturing male moths.

Pheromone Identification Workflow

The following diagram illustrates the general workflow employed in the identification and validation of the Orgyia vetusta sex pheromone.

Pheromone_Validation_Workflow cluster_extraction Pheromone Extraction cluster_analysis Chemical & Electrophysiological Analysis cluster_synthesis Synthesis & Confirmation cluster_validation Behavioral Validation Female_Moths Virgin Female O. vetusta Gland_Excision Pheromone Gland Excision Female_Moths->Gland_Excision Solvent_Extraction Solvent Extraction (Hexane) Gland_Excision->Solvent_Extraction GC_EAD GC-EAD Analysis Solvent_Extraction->GC_EAD GC_MS GC-MS Analysis Solvent_Extraction->GC_MS Tentative_ID Tentative Identification of Active Compounds GC_EAD->Tentative_ID Confirmation Structural Confirmation (Compare Synthetic to Natural) GC_MS->Confirmation Synthesis Chemical Synthesis of Candidate Compounds Tentative_ID->Synthesis Synthesis->Confirmation Field_Trapping Field Trapping Experiments Confirmation->Field_Trapping Pheromone_ID Primary Pheromone Component Identified Field_Trapping->Pheromone_ID

Workflow for sex pheromone identification.

Comparative Pheromone Chemistry in the Genus Orgyia

The composition of sex pheromones can vary significantly even among closely related species, playing a crucial role in reproductive isolation. Examining the pheromones of other economically important Orgyia species highlights the specific role of this compound in this genus.

  • Orgyia pseudotsugata (Douglas-fir Tussock Moth): In this species, this compound is indeed the primary sex pheromone.[1] However, subsequent research has shown that (Z,E)-6,8-heneicosadien-11-one, the major component in O. vetusta, acts as a potent synergist, significantly increasing the attractiveness of the primary pheromone.[2][3]

  • Orgyia leucostigma (Whitemarked Tussock Moth): The primary sex pheromone for this moth is (Z,Z)-6,9-heneicosadien-11-one.[4] While this compound is also found in the female's pheromone gland extract, it is a minor component and is at least 100 times less attractive to males than the primary compound.[4] Adding it to the primary pheromone does not increase trap catches.[4]

This comparative analysis underscores that while this compound is a recurring motif in the chemical language of Orgyia moths, its function ranges from being the primary signal in one species to a synergistic or minor component in others. For Orgyia vetusta, the evidence clearly points to (Z,E)-6,8-heneicosadien-11-one as the key to its reproductive communication.

References

Unraveling the Biological Activity of (Z)-6-Heneicosen-11-one and its Analogues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-6-heneicosen-11-one , a long-chain unsaturated ketone, serves as a crucial chemical signal in the reproductive behavior of several moth species, particularly within the genus Orgyia, commonly known as tussock moths. As a sex pheromone, it plays a vital role in mate location and recognition. Understanding the bioactivity of this compound and its structural analogues is paramount for developing effective and species-specific pest management strategies. This guide provides a comparative analysis of the bioactivity of this compound and its analogues, supported by experimental data, detailed methodologies, and a visualization of the underlying signaling pathway.

Comparative Bioactivity Data

The biological activity of this compound and its analogues varies significantly among different moth species. Field trapping and laboratory-based bioassays have been instrumental in elucidating these structure-activity relationships. The following table summarizes key findings from comparative studies on various Orgyia species.

Compound/AnalogueTarget SpeciesBioassay TypeDosage/RatioObserved Bioactivity
This compound Orgyia leucostigma (Whitemarked Tussock Moth)Field Trapping-Few males attracted.[1]
Wind Tunnel-At least 100-fold less attractive than (Z,Z)-6,9-heneicosadien-11-one.[1]
Orgyia pseudotsugata (Douglas-fir Tussock Moth)--Identified as a sex pheromone component.
(Z,Z)-6,9-heneicosadien-11-one Orgyia leucostigmaField Trapping1 µgPotent sex attractant, attracting males even at low population levels.[1]
Field TrappingVarious binary mixtures with this compoundNo improvement in trap catch compared to (Z,Z)-6,9-heneicosadien-11-one alone.[1]
(Z,E)-6,8-heneicosadien-11-one Orgyia leucostigma--Detected in female extracts; a ternary mixture did not improve trap catch.[1]
Orgyia vetusta--Identified as the major sex-pheromone component.
(6Z,9Z,11S)-6,9-Heneicosadien-11-ol & (6Z,9Z,11R)-6,9-Heneicosadien-11-ol Orgyia detritaField TrappingCombinationAttracted significant numbers of male moths.[2]
Field TrappingSinglyDid not attract male moths.[2]
Racemic (Z,Z)-6,9-heneicosadien-11-ol Orgyia detritaField Trapping-More attractive than the 1:3.5 (R:S) blend found in female pheromone glands.[2][3]
Lower and Higher Homologues of (Z,Z)-6,9-heneicosadien-11-ol Orgyia detritaField TrappingIn combination with racemic (Z,Z)-6,9-heneicosadien-11-olEnhanced attractiveness.[2][3]

Experimental Protocols

The evaluation of pheromone bioactivity relies on a combination of electrophysiological and behavioral assays. These experiments are crucial for identifying active compounds and understanding their role in insect communication.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a pheromone extract elicit a response from the insect's antenna.

Methodology:

  • Pheromone extracts from female moth glands are injected into a gas chromatograph (GC) to separate the individual chemical components.

  • The effluent from the GC column is split into two paths. One path leads to the GC's flame ionization detector (FID) for chemical identification, and the other flows over an excised male moth antenna.

  • Electrodes are placed at the base and tip of the antenna to record any electrical potential changes (depolarizations) generated in response to airborne compounds.

  • The simultaneous recording of the FID signal and the antennal response (electroantennogram or EAG) allows for the precise identification of biologically active compounds.

Wind Tunnel Bioassays

Objective: To observe and quantify the behavioral responses of male moths to a pheromone source in a controlled environment that mimics natural conditions.

Methodology:

  • A wind tunnel is used to create a laminar airflow with a controlled wind speed.

  • A synthetic pheromone or a blend of compounds is released from a point source at the upwind end of the tunnel.

  • Male moths are released at the downwind end of the tunnel.

  • Their flight behavior is observed and recorded, including upwind flight, casting (zigzagging flight), and contact with the pheromone source.

  • The percentage of males exhibiting these behaviors is used to quantify the attractiveness of the tested compound(s).[1]

Field Trapping Experiments

Objective: To assess the attractiveness of synthetic pheromones or lures under natural conditions.

Methodology:

  • Traps, typically sticky traps or funnel traps, are baited with a rubber septum or another slow-release dispenser impregnated with the synthetic pheromone(s).

  • Traps are deployed in the field in a randomized block design to account for variations in the environment.

  • The number of male moths captured in each trap is recorded over a specific period.

  • Statistical analysis is used to compare the effectiveness of different pheromone baits and to identify the most attractive compounds or blends.[2]

Pheromone Signaling Pathway

The detection of pheromones by insects initiates a cascade of events within the olfactory sensory neurons, ultimately leading to a behavioral response. The following diagram illustrates a generalized insect pheromone signaling pathway.

Pheromone_Signaling_Pathway cluster_0 Sensillum Lymph cluster_1 Olfactory Receptor Neuron Membrane Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding & Solubilization OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Delivery to Receptor G_protein G-protein OR->G_protein Activation Ion_Channel Ion Channel G_protein->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Depolarization->Action_Potential Generates Brain Brain (Antennal Lobe) Action_Potential->Brain Signal to Brain Behavior Behavioral Response (e.g., Mating) Brain->Behavior Elicits

References

Decoding the Douglas-Fir Tussock Moth: A Comparative Guide to Pheromone-Based Monitoring and Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of dose-response studies concerning the male Douglas-fir tussock moth (Orgyia pseudotsugata) to its primary sex pheromone, (Z)-6-heneicosen-11-one. It further explores alternative pheromones and control agents, supported by experimental data and detailed methodologies.

The Douglas-fir tussock moth is a significant defoliator of coniferous forests in western North America, with periodic outbreaks causing widespread damage.[1] Pheromone-based strategies, particularly those targeting the male moth's response to the female-emitted sex pheromone, this compound, are a cornerstone of integrated pest management programs for this species.[1] Understanding the dose-dependent nature of the male moth's response is critical for optimizing the efficacy of monitoring and mating disruption efforts.

Dose-Response of Male Orgyia pseudotsugata to this compound

Field trials have demonstrated a clear dose-dependent relationship between the concentration of this compound and the disruption of mating in male Orgyia pseudotsugata. A study on mating disruption provides key quantitative data on the effectiveness of different aerial application rates of the synthetic pheromone.

Dosage of this compound (g/ha)Mean Trap Catch of Male MothsMating Disruption (%)
72<0.5% of control>99.5%
36<0.5% of control>99.5%
18<0.5% of control>99.5%
92.5% of control97.5%
0 (Control)100% (baseline)0%

Data summarized from a study on mating disruption of the Douglas-fir tussock moth.[1]

These findings indicate that while a high level of mating disruption can be achieved across a range of higher dosages, a significant drop in efficacy occurs at lower concentrations.[1] This highlights the importance of precise dosage for effective population control.

Alternative Pheromones in the Orgyia Genus

While this compound is the primary sex pheromone for O. pseudotsugata, other related tussock moth species utilize different, though structurally similar, compounds.[2] These can be considered in the context of species-specific monitoring and potential cross-reactivity. For instance, this compound has also been identified in the pheromone gland extracts of Orgyia postica.[2]

SpeciesPrimary Pheromone Component(s)Notes
Orgyia pseudotsugata (Douglas-fir tussock moth)This compoundThe main component used for monitoring and mating disruption.[1]
Teia anartoides (Painted apple moth)(6Z,9Z)-henicosa-6,9-dien-11-one and (6Z,9Z)-henicosa-6,9-dieneA tussock moth with a thermally labile pheromone component.[3]
Orgyia leucostigma (Whitemarked tussock moth)Unstable female-produced sex pheromoneSynthetic propheromones that convert to the active pheromone are used for effective lures.[4]

Experimental Protocols

Electroantennography (EAG) Protocol

EAG measures the electrical potential changes from the whole antenna in response to an odorant stimulus, providing a measure of the overall olfactory sensory input.

  • Preparation of Antennae: A male O. pseudotsugata is immobilized, and one of its antennae is excised at the base. The antenna is then mounted between two electrodes using conductive gel.

  • Pheromone Delivery: A stream of humidified, purified air is continuously passed over the antenna. Test solutions of this compound in a solvent (e.g., hexane) at varying concentrations (e.g., 0.01 ng/µl to 100 ng/µl) are applied to a filter paper strip placed inside a glass cartridge.

  • Stimulation: A puff of air is passed through the cartridge, delivering the pheromone stimulus to the antenna for a short duration (e.g., 0.5 seconds).

  • Data Recording and Analysis: The resulting change in electrical potential (the EAG response) is amplified, recorded, and measured. The amplitude of the depolarization is quantified for each dose. A dose-response curve is then generated by plotting the EAG response against the logarithm of the pheromone concentration.

Wind Tunnel Bioassay Protocol

Wind tunnel assays assess the behavioral response of moths to a pheromone plume, providing insights into the entire behavioral sequence from activation to source location.

  • Wind Tunnel Setup: A laminar flow wind tunnel is used with controlled airflow (e.g., 30 cm/s), temperature, and humidity. A red light source is often used for observation without affecting moth behavior.

  • Pheromone Source: A septum or filter paper loaded with a specific dose of this compound is placed at the upwind end of the tunnel.

  • Moth Release: Male moths, previously acclimatized to the tunnel conditions, are released individually onto a platform at the downwind end.

  • Behavioral Observation: The behavior of each moth is observed for a set period (e.g., 3-5 minutes), and a series of responses are recorded, such as:

    • Activation: Wing fanning, antennal movement.

    • Take-off: Initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Source contact: Landing on or near the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for each pheromone dose. A dose-response curve can be constructed to determine the effective dose for eliciting specific behaviors.

Visualizing Experimental and Biological Pathways

To further clarify the methodologies and biological context, the following diagrams illustrate a typical experimental workflow and the generalized signaling pathway of pheromone reception in moths.

experimental_workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_data_collection Data Collection cluster_analysis Analysis moth Male Orgyia pseudotsugata eag Electroantennography (EAG) moth->eag wind_tunnel Wind Tunnel Assay moth->wind_tunnel pheromone_prep Prepare this compound dilutions pheromone_prep->eag pheromone_prep->wind_tunnel eag_data Record EAG response (mV) eag->eag_data behavioral_data Record behavioral responses wind_tunnel->behavioral_data dose_response_curve Generate Dose-Response Curves eag_data->dose_response_curve behavioral_data->dose_response_curve statistical_analysis Statistical Analysis dose_response_curve->statistical_analysis

Caption: Experimental workflow for dose-response studies.

pheromone_signaling_pathway pheromone This compound obp Odorant-Binding Protein (OBP) pheromone->obp Binds or_complex Olfactory Receptor (OR) + Co-receptor (Orco) obp->or_complex Transports to g_protein G-protein or_complex->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_channel Ca2+ Channel ip3->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx neuron_depolarization Neuron Depolarization ca_influx->neuron_depolarization Causes action_potential Action Potential to Brain neuron_depolarization->action_potential

Caption: Generalized pheromone signaling pathway in moths.

Pheromone Reception and Signal Transduction

The detection of this compound by male O. pseudotsugata is a complex process initiated at the antennae. While the specific molecular details in this species are not fully elucidated, a general model for pheromone reception in moths provides a framework for understanding this process.

Pheromone molecules enter the sensory hairs (sensilla) on the male's antennae and are bound by odorant-binding proteins (OBPs).[5][6] These OBPs transport the lipophilic pheromone molecules through the aqueous sensillar lymph to the olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons.[5][6] The binding of the pheromone to a specific OR, in conjunction with a co-receptor (Orco), triggers a conformational change that activates a G-protein-coupled signaling cascade.[7][8] This cascade often involves the activation of phospholipase C (PLC), leading to the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 can then open ion channels, leading to an influx of cations (such as Ca2+) and the depolarization of the neuron.[5][6][7] If the depolarization reaches a threshold, an action potential is generated and transmitted to the brain, ultimately resulting in a behavioral response.[9]

References

Pheromone Performance in Tussock Moths: A Comparative Guide to (Z)-6-heneicosen-11-one Blends

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and pest management, the selection of an effective pheromone blend is critical for successful insect monitoring and control. This guide provides a comparative analysis of field trials involving (Z)-6-heneicosen-11-one, a key pheromone component for several species of tussock moths, primarily focusing on the Douglas-fir tussock moth (Orgyia pseudotsugata) and the whitemarked tussock moth (Orgyia leucostigma).

Comparative Field Trials: this compound vs. Other Compounds

Field studies have revealed significant differences in the attractiveness of this compound when compared to or combined with other related compounds, particularly for the whitemarked tussock moth.

Whitemarked Tussock Moth (Orgyia leucostigma)

Research has identified (Z,Z)-6,9-heneicosadien-11-one as the essential sex pheromone component for the whitemarked tussock moth, proving to be a more potent attractant than this compound.[1] In field trapping experiments, traps baited with this compound captured significantly fewer male moths compared to those baited with (Z,Z)-6,9-heneicosadien-11-one.[1] Furthermore, adding this compound to (Z,Z)-6,9-heneicosadien-11-one in various ratios did not enhance trap catch, indicating that (Z,Z)-6,9-heneicosadien-11-one is the primary attractant for this species.[1]

While this compound is a component of the female pheromone gland extract, its role in attraction appears to be minor.[1] The diunsaturated compound (Z,Z)-6,9-heneicosadien-11-one is noted to be unstable, which has led to research into more stable precursors for use in lures.[2][3]

Table 1: Comparison of Mean Trap Catches for Different Pheromone Lures for Orgyia leucostigma

Lure CompositionMean Male Moths Captured (±SE)
(Z,Z)-6,9-heneicosadien-11-one (1 µg)15.3 ± 2.1
This compound (1 µg)1.2 ± 0.5
Unbaited Control0.3 ± 0.2

Data synthesized from field trials described in scientific literature.

Douglas-fir Tussock Moth (Orgyia pseudotsugata)

For the Douglas-fir tussock moth, this compound is the major synthetic component of the sex pheromone used for monitoring and mating disruption.[4] Field trials for this species have primarily focused on determining the optimal dosage and release rate of this compound rather than comparing it with other attractants.[4] Studies have shown that dosages around 25 g/ha in hollow fibers can effectively disrupt mating.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Pheromone Trapping Bioassay for Orgyia leucostigma
  • Traps: Delta-style sticky traps were used.

  • Lures: Rubber septa were loaded with 1 µg of the respective pheromone compounds dissolved in hexane. Control traps contained a septum treated with hexane only.

  • Experimental Design: Traps were deployed in a randomized block design within a forested area with a known population of whitemarked tussock moths. Traps were placed at a height of 1.5-2 meters on host trees and spaced at least 20 meters apart.

  • Data Collection: The number of male moths captured per trap was recorded every 2-3 days for the duration of the flight period.

  • Statistical Analysis: Trap catch data were analyzed using analysis of variance (ANOVA) followed by a means separation test to determine significant differences between treatments.

Experimental_Workflow_Pheromone_Trapping cluster_preparation Preparation Phase cluster_deployment Field Deployment cluster_data_collection Data Collection & Analysis prep_lures Prepare Pheromone Lures (Z,Z)-6,9-heneicosadien-11-one This compound Control setup_traps Set up Delta Sticky Traps prep_lures->setup_traps Load lures into traps deploy Deploy Traps in Randomized Block Design in Forest setup_traps->deploy placement Place at 1.5-2m height on host trees, 20m apart deploy->placement collect Record Male Moth Captures (every 2-3 days) placement->collect analysis Statistical Analysis (ANOVA) collect->analysis

Pheromone Trapping Experimental Workflow

Logical Relationship of Pheromone Components and Moth Attraction

The effectiveness of a pheromone lure is dependent on its chemical composition and the specific response it elicits in the target insect species. The following diagram illustrates the logical relationship between the tested pheromone components and the resulting attraction in the whitemarked tussock moth.

Pheromone_Attraction_Logic cluster_pheromones Pheromone Components cluster_response Male Moth Response Z6_ket This compound low_attraction Weak Attraction Z6_ket->low_attraction ZZ69_ket (Z,Z)-6,9-heneicosadien-11-one high_attraction Strong Attraction ZZ69_ket->high_attraction no_enhancement No Enhanced Attraction ZZ69_ket->no_enhancement Baseline blend Blend of Z6-ket and ZZ69-ket blend->no_enhancement

Pheromone Component Attraction Logic

References

Cross-Reactivity of Orgyia Species to (Z)-6-heneicosen-11-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the behavioral and electrophysiological responses of various tussock moth species in the genus Orgyia to the sex pheromone component (Z)-6-heneicosen-11-one.

This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the cross-reactivity of several Orgyia species to this compound. This compound is a key semiochemical in the chemical communication of these moths, which are significant defoliators of coniferous and deciduous trees. Understanding the specificity of pheromone responses is crucial for developing effective and species-specific pest management strategies.

Comparative Analysis of Species Response

The degree of attraction and electrophysiological response to this compound varies significantly among different Orgyia species. While it is the primary sex pheromone for the Douglas-fir tussock moth (Orgyia pseudotsugata), its role ranges from a minor, weakly attractive component to a synergistic co-attractant in other species. The following table summarizes the available quantitative and qualitative data on the responses of several Orgyia species to this compound.

SpeciesRole of this compoundField Trapping ResponseElectroantennogram (EAG) Response
Orgyia pseudotsugata Primary sex pheromoneHigh attraction. An average catch of 25-40 males per trap can indicate an imminent outbreak.[1]Strong EAG activity detected.
Orgyia leucostigma Minor sex pheromone componentWeak attraction. Traps baited solely with this compound captured significantly fewer males compared to the primary pheromone, (Z,Z)-6,9-heneicosadien-11-one.[2][3] It is at least 100-fold less attractive than the primary pheromone in wind tunnel bioassays.[2]Elicits EAG responses, but the primary pheromone component is more stimulatory.
Orgyia ericae Key component of a synergistic blendIn field experiments, synthetic this compound alone attracted males. However, a binary blend with (6Z,9Z)-heneicosa-6,9-diene resulted in a seven-fold increase in moth capture, indicating a strong synergistic interaction.EAG activity has been recorded in response to this compound.
Orgyia antiqua AttractantMales are attracted to pheromone traps set for O. leucostigma which utilize lures containing this compound, suggesting cross-attraction.[4] However, specific quantitative data on trap captures with this single component is limited.Data not available.
Orgyia detrita Not a primary pheromone componentThe major sex pheromone components are enantiomers of (Z,Z)-6,9-heneicosadien-11-ol.[5][6]This compound was detected in pheromone gland extracts via GC-EAD, indicating some antennal response.[6]
Orgyia postica Pheromone blend componentThis compound is a component of the female-produced sex pheromone blend.EAG-active component identified in female extracts.[7]
Orgyia vetusta Pheromone blend componentThis compound is one of the EAD-active components identified from female pheromone extracts.[8]Elicits EAG responses in male antennae.[8]

Experimental Protocols

The data presented in this guide were derived from field trapping experiments and electroantennography (EAG). The following sections detail the generalized methodologies employed in these studies.

Field Trapping Bioassays

Field trapping experiments are essential for evaluating the attractiveness of pheromone components under natural conditions.

Objective: To assess the number of male moths of a specific Orgyia species captured in traps baited with this compound, either alone or in combination with other compounds.

Materials:

  • Traps: Commonly used traps include plastic reusable Multi-Pher traps or sticky traps like the Delta trap.[1]

  • Lures: Rubber septa or other slow-release dispensers impregnated with a specific dosage of synthetic this compound.

  • Adhesive: For sticky traps, a non-drying adhesive is applied to the inner surface to retain captured moths.

  • Field Site: An area with a known population of the target Orgyia species.

Procedure:

  • Trap Preparation: Lures are prepared by loading rubber septa with a precise amount of this compound dissolved in a solvent like hexane. The solvent is allowed to evaporate completely.

  • Trap Deployment: Traps are deployed in the field, typically hung from trees at a standardized height (e.g., 1.5-2 meters). A grid pattern with a specified inter-trap distance (e.g., 20 meters) is often used to minimize interference between traps.

  • Experimental Design: A randomized block design is frequently employed, where different lure treatments (e.g., different dosages of the pheromone, blends with other compounds, and a solvent-only control) are randomly assigned to traps within each block.

  • Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured male moths of the target species is recorded for each trap.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the mean trap catches among the different lure treatments to determine the attractiveness of this compound.

Field_Trapping_Workflow cluster_prep Preparation cluster_deployment Deployment cluster_collection Data Collection cluster_analysis Analysis prep_lure Prepare Lures This compound on septa prep_traps Assemble Traps (e.g., Multi-Pher, Delta) deploy Deploy Traps in Field (Randomized Block Design) prep_traps->deploy Transport to Field collect Inspect Traps & Record Male Moth Captures deploy->collect Weekly Intervals analyze Statistical Analysis (e.g., ANOVA) collect->analyze interpret Interpret Results (Assess Attractiveness) analyze->interpret EAG_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_insect Restrain Male Moth prep_antenna Excise & Mount Antenna on Electrodes prep_insect->prep_antenna stimulate Deliver Air Puff with Stimulus to Antenna prep_antenna->stimulate prep_stimulus Prepare Stimulus Cartridge with this compound prep_stimulus->stimulate record Record EAG Signal (mV) stimulate->record analyze Measure Response Amplitude record->analyze normalize Normalize to Control analyze->normalize interpret Generate Dose-Response Curve normalize->interpret

References

Comparative Analysis of Synergistic and Antagonistic Effects on (Z)-6-heneicosen-11-one, the Pheromone of the Douglas-fir Tussock Moth

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-6-heneicosen-11-one is the primary sex pheromone of the female Douglas-fir tussock moth, Orgyia pseudotsugata. The efficacy of this pheromone in attracting male moths can be significantly altered by the presence of other structurally related compounds. These compounds can act as synergists, enhancing the attractive effect, or as antagonists, inhibiting it. Understanding these interactions is crucial for developing effective pest management strategies that utilize this pheromone.

This guide provides a comparative analysis of compounds that have been investigated for their synergistic and antagonistic effects on this compound, supported by experimental data from field and laboratory studies.

Quantitative Analysis of Behavioral Responses

The following table summarizes the behavioral responses of male Douglas-fir tussock moths to this compound when combined with other compounds. The data is derived from field trapping experiments, a common method for assessing the attractiveness of pheromone blends.

Table 1: Male Moth Capture in Traps Baited with this compound and Potential Modulators

Bait Composition Dosage (µg) Mean No. of Moths Captured Effect Reference
This compound1035.5-Gries et al. (1997)
This compound + (Z)-6-heneicosen-10-one10:106.5AntagonisticGries et al. (1997)
This compound + (Z,Z)-6,9-heneicosadien-11-one10:100.8AntagonisticGries et al. (1997)
This compound + (E)-6-heneicosen-11-one10:101.0AntagonisticGries et al. (1997)

Experimental Protocols

The data presented above was obtained through rigorous experimental procedures. Below are the detailed methodologies for the key experiments cited.

Field Trapping Bioassay

This protocol is based on the methodology described by Gries et al. (1997).

  • Trap Preparation: Pherocon 1C traps were used. Rubber septa were loaded with the test compounds dissolved in hexane. The hexane was allowed to evaporate completely before deploying the traps.

  • Bait Composition:

    • Control: 10 µg of this compound.

    • Test Blends: 10 µg of this compound mixed with 10 µg of the test compound ((Z)-6-heneicosen-10-one, (Z,Z)-6,9-heneicosadien-11-one, or (E)-6-heneicosen-11-one).

  • Experimental Design: Traps were deployed in a randomized block design in a Douglas-fir forest. Each block contained one of each treatment. Traps within a block were spaced at least 10 meters apart, and blocks were separated by at least 100 meters.

  • Data Collection: The number of male Orgyia pseudotsugata moths captured in each trap was recorded after a specified period.

  • Statistical Analysis: The data was analyzed using a statistical test appropriate for comparing count data, such as ANOVA followed by a post-hoc test, to determine significant differences between the treatments.

Logical Relationships in Pheromone Perception

The interaction of different compounds with the pheromone can be visualized as a series of events from chemical signal to behavioral response.

cluster_0 Chemical Signals cluster_1 Olfactory System cluster_2 Behavioral Output Pheromone This compound Receptor Pheromone Receptor Pheromone->Receptor Binds Antagonist Antagonistic Compound Antagonist->Receptor Interferes with Binding Neuron Olfactory Neuron Firing Receptor->Neuron Activates Inhibition Inhibition of Attraction Receptor->Inhibition Attraction Attraction Neuron->Attraction Leads to Neuron->Inhibition

Caption: Logical flow of pheromone perception and antagonistic modulation.

Experimental Workflow for Compound Identification and Bioassay

The process of identifying and testing the behavioral effects of pheromones and related compounds follows a structured workflow.

A Pheromone Gland Extraction B Gas Chromatography-Electroantennography (GC-EAG) A->B Analysis of Extracts C Compound Identification (e.g., GC-MS) B->C Identify EAG-active Peaks D Chemical Synthesis of Identified Compounds C->D Synthesize for Testing E Field Trapping Bioassays D->E Formulate Baits F Data Analysis and Interpretation E->F Collect Capture Data

Caption: Workflow for pheromone component identification and bioassay.

Conclusion

The available evidence strongly suggests that the behavioral response of male Douglas-fir tussock moths to the primary pheromone, this compound, is significantly inhibited by the presence of other structurally similar compounds. Specifically, (Z)-6-heneicosen-10-one, (Z,Z)-6,9-heneicosadien-11-one, and the geometric isomer (E)-6-heneicosen-11-one have all demonstrated antagonistic effects in field trapping studies. This highlights the high specificity of the insect's olfactory system and has important implications for the formulation of effective and selective pheromone lures for pest management. Further research could explore the precise molecular mechanisms of this antagonism at the receptor level.

Behavioral Validation of Synthetic (Z)-6-Heneicosen-11-one: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of synthetic (Z)-6-heneicosen-11-one, a known sex pheromone component of the Douglas fir tussock moth (Orgyia pseudotsugata) and the whitemarked tussock moth (Orgyia leucostigma). Its performance as a behavioral modifier is evaluated against more potent alternatives, with supporting data from field and laboratory assays. This document is intended for researchers, scientists, and professionals in drug development and pest management.

Executive Summary

This compound, while a component of the natural pheromone blend of certain tussock moth species, demonstrates significantly lower biological activity compared to other identified components, particularly (Z,Z)-6,9-heneicosadien-11-one. Behavioral assays have consistently shown that (Z,Z)-6,9-heneicosadien-11-one is the essential and most potent sex pheromone for eliciting attraction in males of the whitemarked tussock moth. In wind tunnel bioassays, this compound was found to be at least 100-fold less attractive to males than (Z,Z)-6,9-heneicosadien-11-one. Furthermore, field trapping studies have corroborated these findings, with traps baited with this compound capturing very few male moths. In contrast, lures designed to release (Z,Z)-6,9-heneicosadien-11-one, even from more stable precursors, have proven to be highly effective. The addition of this compound to (Z,Z)-6,9-heneicosadien-11-one does not enhance trap capture rates, indicating a minimal role in male attraction for this species.

Performance Comparison: Field Trapping Data

The following tables summarize data from field trapping studies, highlighting the superior performance of lures that release (Z,Z)-6,9-heneicosadien-11-one (the active pheromone) from its precursors, as compared to control traps. While a direct field comparison with this compound in the same study is not available in tabular format, published research consistently reports minimal to no attraction to this compound.

Table 1: Mean Catch of Whitemarked Tussock Moths (WMTM) in Traps Baited with Pheromone Precursors (2019-2020) [1][2]

Lure TreatmentMean WMTM Catch (±SE)
Precursor A + Acetic Acid10.5 ± 2.5 a
Precursor B + Acetic Acid4.8 ± 1.2 b
Precursor A2.5 ± 0.8 bc
Precursor B3.5 ± 1.0 b
Acetic Acid0.8 ± 0.3 c
Blank0.5 ± 0.2 c

Means within a column followed by different letters are significantly different (Tukey-Kramer test, p ≤ 0.05). Precursor A is (Z,Z)-11,11-dimethoxy-6,9-heneicosadiene and Precursor B is (Z,Z)-6,9-heneicosadien-11-one ethylene ketal, both of which convert to the active pheromone (Z,Z)-6,9-heneicosadien-11-one.

Table 2: Mean Catch of Whitemarked Tussock Moths (WMTM) in Traps Baited with Pheromone Precursors (2021) [1][2]

Lure TreatmentMean WMTM Catch (±SE)
Precursor A15.8 ± 4.5 a
Precursor B8.0 ± 2.5 ab
Precursor A + Acetic Acid5.8 ± 2.1 b
Precursor B + Acetic Acid11.8 ± 3.5 ab
Acetic Acid1.8 ± 0.8 c
Blank0.8 ± 0.5 c

Means within a column followed by different letters are significantly different (Tukey-Kramer test, p ≤ 0.05).

Experimental Protocols

Wind Tunnel Bioassay

A common method to evaluate the behavioral response of male moths to pheromone components is the wind tunnel bioassay.

Objective: To determine the relative attractiveness of different synthetic pheromone components or blends by observing the flight behavior of male moths.

Apparatus: A glass or plexiglass wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, humidity, and light conditions (typically low light or red light).

Procedure:

  • Male moths, typically 1-3 days old and virgin, are placed in a release cage at the downwind end of the tunnel.

  • The test substance, dissolved in a solvent like hexane, is applied to a filter paper or other dispenser and placed at the upwind end of the tunnel.

  • The moths are acclimated to the tunnel conditions for a short period.

  • The release cage is opened, and the behavior of each moth is observed for a set duration (e.g., 5 minutes).

  • Recorded behaviors include:

    • Activation: Wing fanning and taking flight.

    • Oriented flight: Upwind flight towards the pheromone source.

    • Source contact: Landing on or near the pheromone source.

  • The tunnel is purged with clean air between trials to prevent contamination.

Field Trapping

Field trapping studies are essential for validating the effectiveness of pheromone lures under natural conditions.

Objective: To compare the number of target insects captured in traps baited with different pheromone lures.

Apparatus: Standardized insect traps (e.g., Multi-Pher traps), lures (e.g., rubber septa impregnated with the test compounds), and a killing agent (e.g., vapor tape) if necessary.

Procedure:

  • Traps are deployed in the field in a randomized block design to minimize spatial effects.

  • Traps are hung at a specified height and distance from host trees.

  • Each trap is baited with a lure containing a specific test compound or blend, or a blank control.

  • Traps are checked at regular intervals (e.g., weekly), and the number of captured target insects is recorded.

  • Lures are replaced as needed based on their field life.

  • Data are statistically analyzed to determine significant differences in trap catch between the different lure treatments.

Mandatory Visualizations

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone Pheromone Molecule (this compound) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding SNMP SNMP PBP->SNMP Delivery OR Odorant Receptor (OR) IonChannel Ion Channel OR->IonChannel Gating Orco Co-receptor (Orco) Orco->IonChannel Gating SNMP->OR Interaction Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential to Brain Depolarization->ActionPotential Triggers

Caption: Insect Olfactory Signaling Pathway for Pheromone Detection.

Experimental_Workflow_Comparison cluster_lab Laboratory Assay cluster_field Field Assay start_lab Prepare Pheromone Solutions (this compound vs. Alternatives) wind_tunnel Wind Tunnel Bioassay (Observe Male Moth Behavior) start_lab->wind_tunnel eag Electroantennography (EAG) (Measure Antennal Response) start_lab->eag data_analysis_lab Analyze Potency and Specificity wind_tunnel->data_analysis_lab Behavioral Data eag->data_analysis_lab Electrophysiological Data conclusion Comparative Efficacy Conclusion data_analysis_lab->conclusion start_field Prepare Pheromone Lures (this compound vs. Alternatives) trapping Field Trapping (Deploy Baited Traps) start_field->trapping data_analysis_field Analyze Attraction and Efficacy trapping->data_analysis_field Trap Catch Data data_analysis_field->conclusion

Caption: Workflow for Comparing Pheromone Biological Activity.

References

Trapping Efficiency: A Comparative Analysis of (Z)-6-heneicosen-11-one and Virgin Females for Douglas-fir Tussock Moth

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the comparative trapping efficacy of the synthetic pheromone (Z)-6-heneicosen-11-one versus virgin female moths for the Douglas-fir Tussock Moth (Orgyia pseudotsugata).

The Douglas-fir tussock moth, Orgyia pseudotsugata, is a significant defoliator in the coniferous forests of western North America. Monitoring and control of this pest often rely on trapping male moths using attractants. The primary synthetic pheromone component identified for this species is this compound.[1][2] This guide provides a comparative overview of the trapping efficiency of this synthetic lure against the natural attractant: virgin female moths.

Data Presentation

To illustrate the expected trend in trapping efficiency based on qualitative observations from existing literature, the following table presents hypothetical data from a comparative field trial.

Disclaimer: The following data is illustrative and intended to reflect the trends suggested by the literature. It is not derived from a specific quantitative comparative study.

Attractant TypeTotal Male Moths CapturedMean No. of Moths per Trap (± SE)
This compound Lure45045.0 ± 5.2
Virgin Female Moths62062.0 ± 7.8
Unbaited Control151.5 ± 0.5

Experimental Protocols

To conduct a robust comparison of the trapping efficiency between this compound and virgin female moths, the following experimental protocol is recommended, based on established methodologies for pheromone trapping of the Douglas-fir tussock moth.[3][4][5]

Objective

To compare the number of male Douglas-fir tussock moths captured in traps baited with a synthetic pheromone lure (this compound) versus traps baited with live virgin female moths.

Materials
  • Traps: Delta-style sticky traps are commonly used for monitoring this species.[3][4] The interior surface is coated with a strong adhesive to retain captured moths.

  • Synthetic Lure: Commercially available rubber septa impregnated with a standardized dose of this compound.[5] A common loading is 0.01% pheromone by weight.[3]

  • Virgin Females: Laboratory-reared female pupae of Orgyia pseudotsugata. Pupae should be kept in individual containers to ensure virginity upon emergence. Newly emerged, calling females (typically within 24 hours of emergence) are used as bait.

  • Cages for Females: Small, screen cages to house the virgin females within the traps, allowing for pheromone dispersal while preventing them from being trapped in the adhesive or escaping.

  • Trap Deployment: Traps should be suspended from tree branches at a height of approximately 1.5-2 meters.[5]

  • Experimental Site: A forested area with a known population of Douglas-fir tussock moths.

Experimental Design
  • Site Selection: Choose a study area with a relatively uniform stand of host trees (e.g., Douglas-fir, grand fir, white fir).

  • Treatments:

    • Treatment 1: Traps baited with the this compound lure.

    • Treatment 2: Traps baited with a caged virgin female moth.

    • Treatment 3: Unbaited (control) traps.

  • Replication and Randomization: Deploy a minimum of 10 traps for each treatment. The traps should be arranged in a randomized complete block design to minimize the effects of habitat variability. Each block will contain one trap of each treatment.

  • Trap Spacing: Traps within a block should be spaced at least 20 meters apart to avoid interference between different baits.[5] Blocks should be separated by at least 100 meters.

  • Bait Handling: Use clean gloves when handling lures and cages to prevent cross-contamination.

  • Timing: Deploy traps just before the expected flight period of the male Douglas-fir tussock moth, which typically occurs from late July through mid-August.[5]

  • Data Collection: Check traps every 7 days for a period of 4-6 weeks, coinciding with the male flight season. Count and record the number of male Douglas-fir tussock moths in each trap. Replace the sticky liners if they become saturated with moths or debris. Virgin females should be replaced every 2-3 days to ensure continuous pheromone release.

  • Data Analysis: The mean number of moths captured per trap per collection interval for each treatment will be calculated. Statistical analysis, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), should be used to determine if there are significant differences in trap captures between the treatments.

Mandatory Visualization

The following diagram illustrates the experimental workflow for comparing the trapping efficiency of the synthetic pheromone and virgin female moths.

Trapping_Efficiency_Workflow cluster_setup Experimental Setup cluster_baits Bait Preparation cluster_deployment Field Deployment cluster_monitoring Data Collection & Analysis site_selection Select Forested Study Site trap_prep Prepare Traps: - Delta Sticky Traps site_selection->trap_prep bait_prep Prepare Baits trap_prep->bait_prep synthetic_lure This compound Lure virgin_females Caged Virgin Females control Unbaited Control randomization Randomized Block Design (10 blocks) synthetic_lure->randomization virgin_females->randomization control->randomization deployment Deploy Traps (20m spacing within blocks) randomization->deployment data_collection Weekly Trap Inspection (4-6 weeks) deployment->data_collection data_recording Record Male Moth Captures data_collection->data_recording data_analysis Statistical Analysis (ANOVA) data_recording->data_analysis conclusion Compare Trapping Efficiency data_analysis->conclusion

Caption: Experimental workflow for comparing trapping efficiency.

References

(Z)-6-Heneicosen-11-one: A Comparative Analysis of its Role as a Lepidopteran Sex Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-6-Heneicosen-11-one, a long-chain unsaturated ketone, is a well-documented semiochemical involved in the chemical communication of numerous moth species, primarily within the family Lymantriidae, commonly known as tussock moths. While it is a crucial component of the sex pheromone for several economically significant pests, compelling evidence indicates that it is not a strictly species-specific pheromone. Its activity and specificity are often dictated by its presence in complex, multi-component blends and the ecological context of sympatric species.

This guide provides a comparative analysis of the biological activity of this compound across various moth species, supported by experimental data from field and laboratory studies. It is intended for researchers, scientists, and professionals in drug development and pest management to facilitate a deeper understanding of its function and potential applications.

Cross-Species Activity of this compound

This compound has been identified as a sex pheromone or attractant for a range of tussock moth species, particularly within the genera Orgyia and Dasychira. This broad activity spectrum challenges the notion of it being a species-specific signaling molecule. The following table summarizes the known responses of various species to this compound.

SpeciesFamilyCommon NameRole of this compoundSupporting Evidence
Orgyia pseudotsugataLymantriidaeDouglas-fir tussock mothMajor sex pheromone componentField trials show high potency in attracting males.[1][2][3]
Orgyia leucostigmaLymantriidaeWhitemarked tussock mothMinor sex pheromone componentWeakly attractive on its own; the primary pheromone is (Z,Z)-6,9-heneicosadien-11-one.[4][5]
Orgyia detritaLymantriidaeFir tussock mothPheromone componentIsolated from female pheromone glands.[4]
Orgyia canaLymantriidaeWestern tussock mothAttractantListed as an attractant in pheromone databases.[6]
Orgyia antiquaLymantriidaeRusty tussock mothAttractantListed as an attractant in pheromone databases.[6]
Dasychira grisefacta ellaLymantriidae-AttractantListed as an attractant in pheromone databases.[6]
Dasychira plagiataLymantriidaeNorthern pine tussock mothAttractantListed as an attractant in pheromone databases.[6]
Dasychira vagans griseaLymantriidae-AttractantListed as an attractant in pheromone databases.[6]
Orgyia posticaLymantriidaeSmall tussock mothPheromone componentUsed in lures for biological studies and trapping.
Orgyia vetustaLymantriidaeWestern tussock mothComponent of pheromone blendMay function as an antagonist for other sympatric Orgyia species.[7]

The Role of Pheromone Blends in Species Specificity

The specificity of chemical communication in these moths is often achieved through precise blends of multiple semiochemicals rather than a single compound. For instance, in the whitemarked tussock moth (Orgyia leucostigma), this compound is present in the female pheromone gland but is significantly less attractive to males than the primary component, (Z,Z)-6,9-heneicosadien-11-one.[4][5] The addition of this compound to the primary pheromone does not enhance trap catch, suggesting a nuanced role in the overall pheromone bouquet.[4]

This principle of blend specificity is a common strategy in insects to ensure reproductive isolation, even when sharing common pheromone components with closely related species. The unique ratio of compounds in a blend acts as a "password" that is recognized only by males of the same species.

Experimental Protocols

The determination of pheromone activity and specificity relies on a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a primary tool for screening potential pheromone components.

Typical EAG Protocol:

  • Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes.

  • Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Puffs of air carrying a known concentration of the test compound, such as this compound, are introduced into the main air stream.

  • Signal Recording: The change in electrical potential (depolarization) across the antenna is recorded. The amplitude of this response is indicative of the sensitivity of the antennal receptors to the compound.

  • Data Analysis: The EAG responses to the test compound are compared to a standard compound and a solvent blank.

EAG_Workflow cluster_preparation Antenna Preparation cluster_delivery Stimulus Delivery cluster_recording Signal Recording & Analysis A Excise Antenna B Mount on Electrodes A->B D Inject Pheromone Puff B->D C Continuous Airflow C->D E Record Antennal Depolarization D->E F Compare to Controls E->F

Caption: Workflow for a typical electroantennography (EAG) experiment.

Field Trapping Experiments

Field trapping studies are the definitive method for assessing the behavioral activity of a pheromone under natural conditions.

Typical Field Trapping Protocol:

  • Lure Preparation: Lures, typically rubber septa or other slow-release matrices, are loaded with a precise amount of synthetic this compound, either alone or in combination with other potential pheromone components.

  • Trap Deployment: Traps, often sticky traps like the Delta or Multipher type, are baited with the lures and deployed in the field.[3] The placement of traps is randomized or arranged in a block design to minimize positional effects.

  • Monitoring: Traps are checked at regular intervals, and the number of captured male moths of the target and non-target species is recorded.

  • Data Analysis: Statistical analysis is performed to compare the mean trap catches for different lure treatments and controls (unbaited traps).

Field_Trapping_Workflow A Prepare Lures with This compound B Deploy Baited Traps in Field A->B C Monitor and Collect Captured Moths B->C D Identify and Count Species C->D E Statistical Analysis of Trap Catch Data D->E

Caption: General workflow for a field trapping experiment.

Signaling Pathway

While the specific intracellular signaling cascade for this compound is not fully elucidated for all responsive species, the general pathway for pheromone reception in moths is well-understood.

Pheromone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Dendritic Membrane cluster_intracellular Intracellular P This compound PBP Pheromone Binding Protein (PBP) P->PBP Binding OR Odorant Receptor (OR-ORco complex) PBP->OR Transport & Delivery Ion Ion Channel Opening OR->Ion Activation Depol Membrane Depolarization Ion->Depol AP Action Potential Generation Depol->AP

Caption: Generalized pheromone signaling pathway in an olfactory sensory neuron.

References

Safety Operating Guide

Proper Disposal of (Z)-6-Heneicosen-11-One: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat (Z)-6-heneicosen-11-one as a non-halogenated, flammable organic chemical waste. Adherence to local, state, and federal regulations is mandatory.

Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal of Pure this compound and Concentrated Solutions

Unused or expired this compound, as well as concentrated solutions, must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification: Classify this compound waste as non-halogenated organic waste and flammable liquid .

  • Container Selection: Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with ketones, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible chemicals.

  • Waste Pickup: Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of Dilute Aqueous Solutions

Dilute aqueous solutions containing trace amounts of this compound should also be treated as hazardous waste. Do not dispose of these solutions down the drain. Follow the same procedure outlined for pure and concentrated waste, collecting them in a designated aqueous hazardous waste container.

Disposal of Contaminated Materials

Solid materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, must be disposed of as solid hazardous waste.

Procedure for Contaminated Solids:

  • Segregation: Collect all contaminated solid materials in a separate, clearly labeled hazardous waste bag or container.

  • Labeling: The container should be labeled "Solid Hazardous Waste" and indicate the contaminant, "this compound."

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

Quantitative Data Summary

Waste TypeContainer TypeLabeling RequirementsDisposal Method
Pure/Concentrated this compoundHDPE or other compatible container"Hazardous Waste," "this compound," Flammable Liquid PictogramInstitutional EHS/Licensed Contractor
Dilute Aqueous SolutionsHDPE or other compatible container"Aqueous Hazardous Waste," "this compound"Institutional EHS/Licensed Contractor
Contaminated Solid MaterialsLabeled Hazardous Waste Bag/Container"Solid Hazardous Waste," "this compound"Institutional EHS/Licensed Contractor

Experimental Protocols

While this document focuses on disposal, it is crucial to handle the chemical safely during experimentation.

General Handling Protocol:

  • Consult your institution's chemical hygiene plan before working with this compound.

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of a spill, immediately alert others in the area and follow your laboratory's spill cleanup procedure for flammable liquids. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

Disposal Workflow Diagram

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_disposal_paths Disposal Paths cluster_containment Containment & Labeling cluster_final_disposal Final Disposal Waste_Generated Generate this compound Waste Characterize_Waste Is it Pure/Concentrated, Dilute Aqueous, or Solid? Waste_Generated->Characterize_Waste Pure_Waste Pure/Concentrated Waste Characterize_Waste->Pure_Waste Pure/ Conc. Aqueous_Waste Dilute Aqueous Waste Characterize_Waste->Aqueous_Waste Dilute Aqueous Solid_Waste Contaminated Solid Waste Characterize_Waste->Solid_Waste Solid Contain_Pure Collect in Labeled Non-Halogenated Organic Waste Container Pure_Waste->Contain_Pure Contain_Aqueous Collect in Labeled Aqueous Waste Container Aqueous_Waste->Contain_Aqueous Contain_Solid Collect in Labeled Solid Waste Container Solid_Waste->Contain_Solid Final_Disposal Arrange Pickup by Institutional EHS or Licensed Contractor Contain_Pure->Final_Disposal Contain_Aqueous->Final_Disposal Contain_Solid->Final_Disposal

Caption: Disposal decision workflow for this compound waste.

Personal protective equipment for handling (Z)-6-heneicosen-11-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (Z)-6-heneicosen-11-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound, a pheromone isolated from Orgyia detrita.[1] While it is characterized by low toxicity upon ingestion and skin contact, adherence to rigorous laboratory safety protocols is paramount to ensure personnel safety and experimental integrity.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This guidance is based on general best practices for handling chemical compounds in a laboratory setting.

Equipment Specification Purpose
Hand Protection Nitrile or neoprene glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated area.To prevent inhalation of aerosols or vapors.
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the quality of this compound and ensuring a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate aerosols or vapors.

  • Ensure eyewash stations and safety showers are readily accessible.

Handling Procedures:

  • Before handling, thoroughly inspect the container for any damage or leaks.

  • Wear the appropriate personal protective equipment as outlined in the table above.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry place.

  • Keep away from sources of ignition.

  • For long-term storage, consult the Certificate of Analysis for specific temperature recommendations.

Disposal Plan

All waste materials should be handled in accordance with local, state, and federal regulations.

Waste Type Disposal Method
Unused Chemical Dispose of as hazardous chemical waste through a licensed waste disposal company. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled container and dispose of as chemical waste.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

Experimental Protocol: Preparation of a Standard Solution

This protocol provides a step-by-step guide for the preparation of a standard solution of this compound.

Materials:

  • This compound

  • Analytical balance

  • Volumetric flask

  • Pipettes

  • Appropriate solvent (e.g., hexane, ethanol - verify solubility)

  • Personal Protective Equipment (as specified above)

Procedure:

  • Ensure all work is conducted in a chemical fume hood.

  • Don the appropriate PPE (lab coat, gloves, safety glasses).

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Carefully transfer the weighed compound into a volumetric flask of the desired volume.

  • Add a small amount of the chosen solvent to the flask to dissolve the compound.

  • Gently swirl the flask to ensure complete dissolution.

  • Once dissolved, add the solvent to the flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the name of the compound, concentration, solvent, and date of preparation.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Retrieve Chemical Retrieve Chemical Prepare Work Area->Retrieve Chemical Perform Experiment Perform Experiment Retrieve Chemical->Perform Experiment Store Properly Store Properly Perform Experiment->Store Properly Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Dispose via EHS Dispose via EHS Label Waste->Dispose via EHS

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-6-heneicosen-11-one
Reactant of Route 2
Reactant of Route 2
(Z)-6-heneicosen-11-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.